Methyl 4-oxochroman-8-carboxylate
Description
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Properties
IUPAC Name |
methyl 4-oxo-2,3-dihydrochromene-8-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-14-11(13)8-4-2-3-7-9(12)5-6-15-10(7)8/h2-4H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPXCMMROYOPBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1OCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Methyl 4-Oxochroman-8-carboxylate
CAS Number: 91344-89-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl 4-oxochroman-8-carboxylate, a heterocyclic organic compound belonging to the chromanone family. Due to the limited availability of data for this specific molecule, this guide leverages information on the synthesis, properties, and biological activities of the broader chroman-4-one class and its derivatives to present a predictive and informative resource.
Chemical and Physical Properties
While specific experimental data for this compound is not widely published, the following properties can be inferred from its structure and data for related compounds.
| Property | Predicted/Inferred Value | Source/Basis |
| Molecular Formula | C₁₁H₁₀O₄ | - |
| Molecular Weight | 206.20 g/mol | - |
| Appearance | Likely a white to off-white solid | General property of similar organic compounds |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | General solubility of esters and chromanones |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Synthesis
Experimental Workflow: Proposed Synthesis
Caption: Proposed two-stage synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 4-Oxochroman-8-carboxylic Acid (Hypothetical)
This protocol is adapted from general methods for 4-chromanone synthesis.
-
Reaction Setup: To a solution of a suitable substituted phenol (e.g., 2-hydroxy-3-methylbenzoic acid) in an appropriate solvent (e.g., a high-boiling point ether), add a Lewis acid catalyst (e.g., polyphosphoric acid or triflic acid).
-
Addition of Acrylating Agent: Slowly add an acrylic acid equivalent (e.g., acrylic acid or a derivative) to the reaction mixture at a controlled temperature.
-
Cyclization: Heat the reaction mixture to induce intramolecular Friedel-Crafts acylation and subsequent cyclization to form the chromanone ring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction is quenched with ice-water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield 4-oxochroman-8-carboxylic acid.
Protocol 2: Methyl Esterification (General Procedure)
This is a standard Fischer esterification protocol.
-
Reaction Setup: Dissolve 4-oxochroman-8-carboxylic acid in an excess of methanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid).
-
Reaction: Reflux the mixture for several hours, monitoring the reaction by TLC.
-
Workup and Purification: After the reaction is complete, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Remove the excess methanol under reduced pressure. Extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude this compound can be purified by column chromatography.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its chemical structure and data from analogous compounds.
| Spectroscopy | Predicted Chemical Shifts/Signals |
| ¹H NMR | - Aromatic protons on the benzene ring (likely in the range of 7.0-8.0 ppm). - Methylene protons of the chroman ring adjacent to the oxygen (around 4.5 ppm). - Methylene protons of the chroman ring adjacent to the carbonyl group (around 2.8 ppm). - Methyl protons of the ester group (a singlet around 3.9 ppm). |
| ¹³C NMR | - Carbonyl carbon of the ketone (around 190-200 ppm). - Carbonyl carbon of the ester (around 165-175 ppm). - Aromatic carbons (in the range of 110-160 ppm). - Methylene carbons of the chroman ring. - Methyl carbon of the ester group (around 52 ppm). |
| IR (Infrared) | - A strong absorption band for the ketone C=O stretch (around 1680 cm⁻¹). - A strong absorption band for the ester C=O stretch (around 1720 cm⁻¹). - C-O stretching bands for the ether and ester groups. - Aromatic C-H and C=C stretching bands. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 206.20. - Fragmentation patterns characteristic of chromanones and methyl esters. |
Biological Activity and Potential Applications
Specific biological data for this compound is not available in the public domain. However, the chroman-4-one scaffold is a well-established pharmacophore present in numerous biologically active compounds. Research on various substituted chroman-4-ones has revealed a wide range of activities.
Potential Signaling Pathway Involvement
Based on the activities of related chroman-4-one derivatives, this compound could potentially interact with various signaling pathways. The diagram below illustrates a generalized pathway where chromanone derivatives have shown inhibitory effects.
Caption: Generalized signaling pathway potentially modulated by chromanone derivatives.
Summary of Biological Activities of Related Chroman-4-ones
The following table summarizes the observed biological activities for various substituted chroman-4-one derivatives. It is important to note that these activities have not been confirmed for this compound itself.
| Biological Activity | Description | Example of Active Derivatives (if available) |
| Anticancer | Some chromanone derivatives have demonstrated cytotoxic effects against various cancer cell lines. | Flavonoids (2-phenylchroman-4-ones) |
| Antibacterial | Certain chromanones exhibit activity against both Gram-positive and Gram-negative bacteria. | Various substituted chroman-4-ones |
| Antifungal | Antifungal properties have been reported for some chromanone derivatives. | - |
| Anti-inflammatory | Inhibition of inflammatory pathways and enzymes has been observed. | - |
| Antioxidant | Radical scavenging and antioxidant effects are common in phenolic chromanones. | - |
Conclusion and Future Directions
This compound is a compound of interest due to its core chroman-4-one structure, which is associated with a wide range of biological activities. While specific data for this molecule is scarce, this guide provides a framework for its synthesis, characterization, and potential biological relevance based on the well-documented chemistry and pharmacology of the chromanone class.
Future research should focus on the definitive synthesis and purification of this compound, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, screening for various biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties, would be crucial to ascertain its therapeutic potential. Mechanistic studies could then elucidate its specific molecular targets and signaling pathway interactions. Such research would contribute valuable knowledge to the field of medicinal chemistry and potentially lead to the development of novel therapeutic agents.
starting materials for methyl 4-oxochroman-8-carboxylate synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide outlines a proposed synthetic pathway for methyl 4-oxochroman-8-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While a direct, one-pot synthesis is not readily found in published literature, a logical and feasible two-step approach is presented, commencing with the synthesis of an 8-bromo-chroman-4-one intermediate, followed by a palladium-catalyzed carbonylation to yield the final product. This guide provides detailed experimental protocols, data presentation in tabular format, and logical workflow diagrams to facilitate its application in a research and development setting.
Proposed Synthetic Pathway
The synthesis of this compound can be strategically approached through the initial construction of a halogenated chromanone ring system, which then serves as a versatile intermediate for the introduction of the methyl carboxylate group at the 8-position. The proposed pathway is outlined below:
Step 1: Synthesis of 8-Bromo-chroman-4-one
The initial phase of the synthesis focuses on the creation of the chromanone scaffold with a bromine atom at the 8-position. This is achieved through a base-catalyzed intramolecular cyclization of a substituted 2'-hydroxychalcone derivative, which is formed in situ from the aldol condensation of 2'-hydroxy-3'-bromoacetophenone and formaldehyde.
Step 2: Palladium-Catalyzed Carbonylation
The second and final step involves the conversion of the 8-bromo functionality to the desired methyl carboxylate group. This transformation is accomplished via a palladium-catalyzed carbonylation reaction. In the presence of a suitable palladium catalyst, a phosphine ligand, carbon monoxide, and methanol, the aryl bromide is efficiently converted to the corresponding methyl ester.
Experimental Protocols
The following are detailed experimental procedures for the proposed synthetic route.
Step 1: Synthesis of 8-Bromo-chroman-4-one
This procedure is adapted from a known method for the synthesis of substituted chroman-4-ones.[1][2]
Materials and Reagents:
-
2'-Hydroxy-3'-bromoacetophenone
-
Paraformaldehyde
-
Piperidine
-
Ethanol
-
Hydrochloric acid (1 M)
-
Dichloromethane
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2'-hydroxy-3'-bromoacetophenone (1.0 eq) in ethanol, add paraformaldehyde (1.5 eq) and piperidine (0.2 eq).
-
The reaction mixture is heated to reflux and stirred for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed successively with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 8-bromo-chroman-4-one.
Expected Data:
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Physical State |
| 8-Bromo-chroman-4-one | C₉H₇BrO₂ | 227.06 | 60-75 | Solid |
Step 2: Palladium-Catalyzed Carbonylation to this compound
This protocol is based on established methods for the palladium-catalyzed carbonylation of aryl bromides.
Materials and Reagents:
-
8-Bromo-chroman-4-one
-
Palladium(II) acetate (Pd(OAc)₂)
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1,1'-Bis(diphenylphosphino)ferrocene (dppf)
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Potassium carbonate (K₂CO₃)
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Methanol
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Toluene
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Carbon monoxide (CO) gas
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Ethyl acetate
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Saturated aqueous sodium bicarbonate
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
-
In a high-pressure reaction vessel, combine 8-bromo-chroman-4-one (1.0 eq), palladium(II) acetate (0.05 eq), and 1,1'-bis(diphenylphosphino)ferrocene (0.1 eq).
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Add potassium carbonate (2.0 eq), methanol (10 eq), and toluene.
-
Seal the vessel and purge with carbon monoxide gas three times.
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Pressurize the vessel with carbon monoxide (50-100 psi) and heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.
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After cooling to room temperature, carefully vent the CO gas in a fume hood.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous sodium bicarbonate and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield this compound.
Expected Data:
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Physical State |
| This compound | C₁₁H₁₀O₄ | 206.19 | 70-85 | Solid |
Logical Workflow and Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed synthetic workflow and the chemical transformation pathway.
Caption: Proposed workflow for the synthesis of this compound.
Caption: Proposed reaction pathway for this compound synthesis.
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl 4-Oxochroman-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-oxochroman-8-carboxylate is a heterocyclic organic compound belonging to the chromanone family. The chromanone scaffold is a core structural motif in a variety of biologically active natural products and synthetic compounds, exhibiting a range of activities including anti-inflammatory, antioxidant, and antimicrobial properties. A thorough understanding of the structure of this compound is paramount for elucidating its structure-activity relationships, guiding synthetic modifications, and exploring its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of this compound, presenting predicted spectroscopic data and outlining a plausible synthetic pathway.
Predicted Physicochemical Properties
| Property | Value |
| CAS Number | 91344-89-7[1] |
| Molecular Formula | C₁₁H₁₀O₄[2] |
| Molecular Weight | 206.19 g/mol [2] |
| Appearance | White to off-white solid (predicted) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents (e.g., DMSO, chloroform, methanol) (predicted) |
Structure Elucidation: A Multi-faceted Spectroscopic Approach
The definitive structure of this compound is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not publicly available, we can predict the expected spectral features based on the known chemical shifts and fragmentation patterns of its constituent functional groups.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
The proton NMR spectrum is expected to reveal the number of different types of protons and their neighboring environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | dd | 1H | H-7 (Aromatic) |
| ~7.5-7.7 | t | 1H | H-6 (Aromatic) |
| ~7.2-7.4 | dd | 1H | H-5 (Aromatic) |
| ~4.6 | t | 2H | H-2 (Methylene) |
| ~2.8 | t | 2H | H-3 (Methylene) |
| ~3.9 | s | 3H | -OCH₃ (Ester) |
Caption: Predicted ¹H NMR spectrum of this compound.
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~190-195 | C-4 (Ketone C=O) |
| ~165-170 | C-9 (Ester C=O) |
| ~160-165 | C-8a (Aromatic Quaternary) |
| ~135-140 | C-6 (Aromatic CH) |
| ~125-130 | C-8 (Aromatic Quaternary) |
| ~120-125 | C-7 (Aromatic CH) |
| ~115-120 | C-5 (Aromatic CH) |
| ~110-115 | C-4a (Aromatic Quaternary) |
| ~65-70 | C-2 (Methylene -O-CH₂-) |
| ~50-55 | -OCH₃ (Ester) |
| ~35-40 | C-3 (Methylene -CH₂-C=O) |
Caption: Predicted ¹³C NMR spectrum of this compound.
Predicted Infrared (IR) Spectral Data
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-3100 | Medium | Aromatic C-H stretch |
| ~2850-2960 | Medium | Aliphatic C-H stretch |
| ~1730-1750 | Strong | Ester C=O stretch |
| ~1680-1700 | Strong | Ketone C=O stretch |
| ~1580-1620 | Medium-Strong | Aromatic C=C stretch |
| ~1200-1300 | Strong | C-O stretch (ester and ether) |
Caption: Predicted IR absorption bands for this compound.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Relative Intensity | Assignment |
| 206 | High | [M]⁺ (Molecular ion) |
| 175 | Moderate | [M - OCH₃]⁺ |
| 147 | Moderate | [M - COOCH₃]⁺ |
| 120 | High | [C₇H₄O₂]⁺ (from cleavage of the chromanone ring) |
Caption: Predicted major fragments in the mass spectrum of this compound.
Experimental Protocols
Step 1: Synthesis of 4-Oxochroman-8-carboxylic acid
This step involves the intramolecular Friedel-Crafts acylation of a suitable precursor.
Caption: Synthetic scheme for 4-Oxochroman-8-carboxylic acid.
Protocol:
-
To a flask equipped with a mechanical stirrer, add 2-phenoxy-nicotinic acid.
-
Add polyphosphoric acid (PPA) in excess (e.g., 10-20 times the weight of the starting material).
-
Heat the mixture with stirring to a temperature of 100-120 °C for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Step 2: Esterification to this compound
This is a standard Fischer esterification reaction.
Caption: Synthetic scheme for the esterification step.
Protocol:
-
Dissolve 4-oxochroman-8-carboxylic acid in an excess of dry methanol.
-
Add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Potential Biological Activity and Signaling Pathways
While the specific biological activities of this compound have not been extensively reported, the chromanone scaffold is known to be a "privileged structure" in medicinal chemistry. Derivatives of 4-chromanone have been reported to possess anti-inflammatory, antimicrobial, and plant immunity-inducing properties.[3][4][5]
Based on the activities of related compounds, it is plausible that this compound could modulate inflammatory signaling pathways. One such pathway is the Toll-like Receptor 4 (TLR4) signaling cascade, which plays a crucial role in the innate immune response and inflammation.
Caption: Hypothesized modulation of the TLR4 signaling pathway.
This proposed pathway suggests that this compound could potentially inhibit the activation of TAK1, a key downstream kinase in the TLR4 pathway. This inhibition would prevent the subsequent phosphorylation of the IKK complex and the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes. Further experimental validation is required to confirm this hypothesis.
Conclusion
The structural elucidation of this compound relies on a synergistic application of modern spectroscopic techniques. This guide has provided a detailed overview of the predicted spectral data that would confirm its molecular structure. Furthermore, a plausible synthetic route has been outlined, providing a framework for its laboratory preparation. The exploration of the biological activities of this and related chromanone derivatives continues to be an active area of research, with potential applications in the development of novel therapeutic agents. The information presented herein serves as a valuable resource for researchers dedicated to advancing our understanding of this important class of heterocyclic compounds.
References
Spectroscopic Profile of Methyl 4-Oxochroman-8-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Spectroscopic Data
The spectroscopic data for methyl 4-oxochroman-8-carboxylate can be predicted by analyzing its two main structural components: the 4-chromanone moiety and the methyl benzoate moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic, methylene, and methyl protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H5, H6, H7 (Aromatic) | 7.0 - 8.0 | m | |
| H2 (Methylene) | ~4.6 | t | ~6-7 |
| H3 (Methylene) | ~2.8 | t | ~6-7 |
| OCH₃ (Methyl Ester) | ~3.9 | s |
Carbon-¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display signals for the carbonyl carbons, aromatic carbons, methylene carbons, and the methyl ester carbon.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C4 (Ketone C=O) | 190 - 195 |
| C8a, C4a (Aromatic Quaternary) | 120 - 165 |
| C5, C6, C7 (Aromatic CH) | 115 - 140 |
| C8 (Aromatic Quaternary - Ester) | 125 - 135 |
| C2 (Methylene - O-CH₂) | ~68 |
| C3 (Methylene - CH₂-C=O) | ~37 |
| OCH₃ (Methyl Ester) | ~52 |
| C=O (Ester) | 165 - 170 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups of the ketone and the ester, as well as vibrations from the aromatic ring and C-O bonds.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O Stretch (Ketone) | 1680 - 1700 | Strong |
| C=O Stretch (Ester) | 1715 - 1730 | Strong |
| C-O Stretch (Ester) | 1250 - 1300 | Strong |
| C-O-C Stretch (Ether in Chromanone) | 1200 - 1250 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns arising from the cleavage of the ester group and the chromanone ring.
| m/z Value | Predicted Assignment |
| 206 | [M]⁺ (Molecular Ion) |
| 175 | [M - OCH₃]⁺ |
| 147 | [M - COOCH₃]⁺ |
| 120 | Retro-Diels-Alder fragmentation of the chromanone ring |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized for the particular instrument used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling (e.g., broadband decoupling) is used to simplify the spectrum.
IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for a solution, dissolve the compound in a suitable solvent (e.g., chloroform) and place a drop between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Data Acquisition: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound. Experimental verification of these predicted data is essential for definitive structural confirmation. The provided protocols offer a starting point for researchers to obtain and analyze the necessary spectroscopic information.
An In-depth Technical Guide to the Physical Properties of Methyl 4-oxochroman-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-oxochroman-8-carboxylate is a heterocyclic building block with potential applications in medicinal chemistry and materials science. An understanding of its physical properties, such as melting point and solubility, is fundamental for its synthesis, purification, formulation, and application in drug discovery and development. This technical guide outlines the standard methodologies for determining these properties.
Physical Properties of this compound
While specific, experimentally determined values for the melting point and solubility of this compound are not found in the reviewed literature, the following tables represent the typical format for presenting such data once obtained through the experimental protocols detailed below.
Table 1: Melting Point of this compound
| Parameter | Value |
| Melting Point Range | Data not available |
| Method | Capillary Method |
| Purity | >97% (Assumed) |
| Observations | Data not available |
Table 2: Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Water (pH 7.4) | 25 | Data not available | Shake-Flask |
| Ethanol | 25 | Data not available | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Shake-Flask |
| Dichloromethane | 25 | Data not available | Shake-Flask |
Experimental Protocols
The following are detailed experimental protocols for the determination of the melting point and solubility of a solid organic compound such as this compound.
The capillary method is a common and reliable technique for determining the melting point of a crystalline solid.[1][2]
Principle: A small amount of the finely powdered sample is packed into a thin-walled capillary tube and heated in a controlled manner. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point range.[1][2]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (one end sealed)
-
Thermometer or digital temperature probe
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: The sample of this compound should be a fine, dry powder. If necessary, grind the sample using a mortar and pestle.[3][4]
-
Capillary Tube Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the capillary tube on a hard surface to pack the solid down. Repeat until the packed sample is 2-3 mm high.[3]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Heating: Heat the apparatus rapidly to a temperature about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[3][5]
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).[1][3]
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[6][7]
Principle: An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a prolonged period to allow the system to reach equilibrium. The concentration of the dissolved solute in the saturated solution is then determined analytically.[6][8]
Apparatus:
-
Glass flasks or vials with screw caps
-
Orbital shaker or magnetic stirrer with a temperature-controlled bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a flask containing a known volume of the desired solvent (e.g., water, ethanol, DMSO). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the flask and place it in a temperature-controlled shaker or water bath. Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[6]
-
Phase Separation: After equilibration, allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifuge the sample.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Determine the concentration of the dissolved this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.
Visualizations
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Shake-Flask Solubility Measurement.
While a specific protocol for the synthesis of this compound was not found, a plausible synthetic route can be inferred from general methods for the synthesis of chromanones. One common approach involves the intramolecular cyclization of a suitably substituted phenol.
Caption: Plausible Synthesis of this compound.
References
The Chromanone Core: A Privileged Scaffold in Drug Discovery - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chroman-4-one, or chromanone, scaffold is a prominent heterocyclic structure found in a vast array of natural products and synthetic compounds. Its rigid bicyclic system, composed of a benzene ring fused to a dihydropyranone ring, has earned it the status of a "privileged structure" in medicinal chemistry. This designation stems from its ability to serve as a versatile template for the design of ligands targeting a wide range of biological entities, leading to a diverse pharmacological profile. Historically, the exploration of chromanone derivatives has been closely linked to the study of their unsaturated counterparts, chromones, with naturally occurring compounds often providing the initial inspiration for synthetic exploration. This technical guide provides an in-depth overview of the discovery and history of chromanone derivatives, detailing key synthetic methodologies, presenting quantitative biological activity data, and illustrating their mechanisms of action through signaling pathway diagrams.
Historical Perspective: From Natural Products to Synthetic Libraries
The journey into the therapeutic potential of the chromone and chromanone family began with the investigation of natural sources. One of the earliest and most significant examples is Khellin , a furanochromone extracted from the seeds of the plant Ammi visnaga.[1][2] For centuries, extracts of this plant were used in traditional medicine in the Mediterranean region as a diuretic and smooth muscle relaxant.[1][2] In the mid-20th century, purified Khellin was explored for the treatment of angina pectoris and asthma due to its vasodilatory and bronchodilatory properties.[1] The biological activity of Khellin spurred significant interest in the synthesis of other chromone and, subsequently, chromanone derivatives, as researchers sought to improve upon its therapeutic profile and explore a wider range of pharmacological activities.[2] This marked the beginning of a systematic exploration of the chromanone scaffold, leading to the development of extensive libraries of synthetic derivatives with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4]
Key Synthetic Methodologies
The synthesis of the chromanone core and its derivatives has evolved from classical methods requiring harsh conditions to more efficient and versatile modern techniques.
Classical Synthetic Routes
One of the foundational methods for synthesizing 4-chromanones involves the intramolecular cyclization of 3-aryloxypropanoic acids, often catalyzed by strong acids like polyphosphoric acid or triflic acid. A common approach starts with the Michael addition of a phenol to an activated alkene, such as acrylonitrile, followed by hydrolysis and cyclization.
Modern Synthetic Approaches
More contemporary methods offer milder reaction conditions, greater functional group tolerance, and the ability to introduce diverse substituents.
2.2.1. Base-Mediated Aldol Condensation and Intramolecular Oxa-Michael Addition
A widely used and efficient one-step procedure for the synthesis of 2-substituted chroman-4-ones involves the reaction of a 2'-hydroxyacetophenone with an appropriate aldehyde.[5] This reaction proceeds via a base-promoted crossed aldol condensation, followed by an intramolecular oxa-Michael addition.[5]
Experimental Protocol: Synthesis of 2-Alkyl-Substituted Chroman-4-ones[5][6]
Materials:
-
Appropriate 2'-hydroxyacetophenone (1.0 equiv)
-
Appropriate aldehyde (1.1 equiv)
-
Diisopropylamine (DIPA) (1.1 equiv)
-
Ethanol (to make a 0.4 M solution of the 2'-hydroxyacetophenone)
-
Dichloromethane (CH₂Cl₂)
-
10% aqueous Sodium Hydroxide (NaOH)
-
1 M aqueous Hydrochloric Acid (HCl)
-
Water
-
Brine
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
To a microwave reactor vessel, add the appropriate 2'-hydroxyacetophenone, the aldehyde, and DIPA to a 0.4 M solution of the 2'-hydroxyacetophenone in ethanol.
-
Heat the mixture using microwave irradiation at 160–170 °C for 1 hour.
-
After cooling, dilute the reaction mixture with CH₂Cl₂.
-
Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.
-
Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired chroman-4-one.
2.2.2. Tandem Reactions for Flavanone Synthesis
Flavanones (2-phenylchroman-4-ones) are a significant subclass of chromanones. One-pot reactions, such as the ethylenediamine diacetate (EDDA)-catalyzed reaction of 2-hydroxyacetophenones, aromatic aldehydes, and aniline, provide a rapid route to these structures via a Mannich-type reaction.[6]
Experimental Protocol: One-Pot Synthesis of Flavanones[8]
Materials:
-
Substituted N,N-dialkyldithiocarbamates (5 mmol)
-
Benzaldehyde aminals (5 mmol)
-
Methanol (50 mL)
-
Ethanol (for recrystallization)
Procedure:
-
To a solution of the N,N-dialkyldithiocarbamate in methanol, add the aminal.
-
Reflux the mixture for 30 minutes.
-
Upon cooling, a precipitate will form.
-
Filter the solid, wash with methanol (5 mL), and dry.
-
Recrystallize the product from ethanol for purification.
Biological Activities and Quantitative Data
Chromanone derivatives have demonstrated a remarkable range of biological activities. The following tables summarize some of the quantitative data reported in the literature.
Table 1: Anticancer Activity of Chromanone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| KBB-NX20 | Multiple Myeloma | < 1 | [7] |
| 5i (chromone-2-aminothiazole derivative) | HL-60 | 0.25 | [8] |
| 8a (3-(4-Fluorophenyl)-2-(2-aminopyridin-4-yl)chromone) | p38α MAP kinase | 0.017 | [9] |
| 8e (derivative of 8a) | p38α MAP kinase | - | [9] |
| Derivative 1 | HCT 116, SW620, LoVo, Caco-2, HT-29 | 8-20 | [10] |
| Derivative 3 | HCT 116, SW620, LoVo, Caco-2, HT-29 | 15-30 | [10] |
| Derivative 5 | HCT 116, SW620, LoVo, Caco-2, HT-29 | 15-30 | [10] |
| Paecilin F-H (dimeric chromanone derivatives) 8 | MIA-PaCa-2 | 2.6 | [11] |
| Paecilin F-H (dimeric chromanone derivatives) 9 | MIA-PaCa-2 | 2.1 | [11] |
Table 2: Antimicrobial Activity of Chromanone Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| 2-propyl-4-chromanol 4a | Mycobacterium tuberculosis | 12.5 | [12] |
| 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde | Candida albicans | 7.8 | [13] |
| Paecilin F-H (dimeric chromanone derivatives) 10 | Bacillus cereus | 4 | [11] |
| 2-chlorobenzylidene-benzodiazepine 3b | Candida albicans | 3.13 | [14] |
| 6-bromochromone-3-carbonitrile | Candida species | 5-50 | [15] |
Table 3: Enzyme Inhibition and Other Biological Activities
| Compound | Target | IC50/EC50 (µM) | Activity | Reference |
| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | 1.5 | SIRT2 Inhibitor | [5][16] |
| 8-bromo-6-chloro-2-pentylchroman-4-one (1a) | SIRT2 | 4.5 | SIRT2 Inhibitor | [5][16] |
| Chromone-2-aminothiazole derivative 5i | CK2 | 0.08 | Protein Kinase CK2 Inhibitor | [8] |
| NO-releasing 4-chromanone derivative 14c | Aorta rings | 0.0215 | Vasodilator | [17] |
| Chromanone derivatives | RAW264.7 cells | 7.0-12.0 | NO Production Inhibition | [4] |
Signaling Pathways and Mechanisms of Action
The diverse biological effects of chromanone derivatives are a result of their interaction with various molecular targets and modulation of key signaling pathways.
Inhibition of Kinase Signaling Pathways in Cancer
Several chromanone derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation. Their dysregulation is a hallmark of cancer.
p38 MAP Kinase Pathway: Certain 3,2-diarylchromone derivatives are potent inhibitors of p38α MAP kinase, a key enzyme in the cellular response to stress and inflammation that is also implicated in cancer.[9]
Caption: Inhibition of the p38 MAP kinase pathway by chromanone derivatives.
Protein Kinase CK2 Pathway: Chromone-2-aminothiazole hybrids have been developed as highly effective inhibitors of protein kinase CK2, a constitutively active serine/threonine kinase that promotes cell growth and proliferation and suppresses apoptosis.[8] Inhibition of CK2 by these derivatives can induce apoptosis in cancer cells.[8]
Caption: Chromanone derivatives induce apoptosis by inhibiting the CK2 signaling pathway.
Modulation of Inflammatory Pathways
Chromanone derivatives have shown significant anti-neuroinflammatory activity by targeting key signaling cascades in microglia.
TLR4/NF-κB and PI3K/Akt Signaling: Certain chromanone derivatives can inhibit the lipopolysaccharide (LPS)-induced inflammatory response in microglial cells by suppressing the TLR4-mediated TAK1/NF-κB and PI3K/Akt signaling pathways.[18] This leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.[18]
Caption: Anti-neuroinflammatory mechanism of chromanone derivatives.
Conclusion and Future Directions
The chromanone scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. From its roots in natural product chemistry to the sophisticated synthetic methodologies and detailed mechanistic studies of today, the field continues to expand. The versatility of the chromanone core allows for fine-tuning of its pharmacological properties, leading to the development of highly potent and selective inhibitors of various biological targets. Future research will likely focus on the development of chromanone derivatives with improved pharmacokinetic profiles, the exploration of novel mechanisms of action, and the application of this privileged scaffold to a wider range of diseases. The rich history and demonstrated potential of chromanone derivatives ensure their continued importance in the landscape of drug discovery and development.
References
- 1. ijrpc.com [ijrpc.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromanone and flavanone synthesis [organic-chemistry.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New dimeric chromanone derivatives from the mutant strains of Penicillium oxalicum and their bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ovid.com [ovid.com]
- 18. BioKB - Publication [biokb.lcsb.uni.lu]
The Biological Potential of Methyl 4-Oxochroman-8-carboxylate: An In-depth Technical Perspective
The Chroman-4-one Scaffold: A Foundation for Diverse Bioactivity
The chroman-4-one core is a common motif in a variety of natural products and synthetic molecules with significant therapeutic properties.[1] These compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects.[1][2][3] The specific biological activity and potency are highly dependent on the substitution pattern on the chroman-4-one ring system.[4][5]
Inferred Biological Activity from 8-Substituted Analogs
Research into the structure-activity relationships of chroman-4-one derivatives has provided valuable insights into the role of substituents at various positions. Substitution at the 8-position, in particular, has been shown to be compatible with and, in some cases, crucial for potent biological activity.
Sirtuin 2 (SIRT2) Inhibition
A significant area of investigation for 8-substituted chroman-4-ones is their activity as inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase.[4] SIRT2 is implicated in various cellular processes and is considered a therapeutic target for neurodegenerative diseases and cancer.[4] Studies have shown that larger, electron-withdrawing substituents at the 6- and 8-positions of the chroman-4-one scaffold are favorable for potent and selective SIRT2 inhibition.[4][5]
The methyl carboxylate group at the 8-position of methyl 4-oxochroman-8-carboxylate is an electron-withdrawing group, suggesting that this compound could potentially exhibit SIRT2 inhibitory activity.
Quantitative Data on 8-Substituted Chroman-4-one SIRT2 Inhibitors
| Compound | Substitution Pattern | SIRT2 IC50 (µM) | Selectivity over SIRT1 & SIRT3 | Reference |
| 6,8-dibromo-2-pentylchroman-4-one | 6-Br, 8-Br, 2-pentyl | 1.5 | High | [4][5] |
| 8-bromo-6-chloro-2-pentylchroman-4-one | 8-Br, 6-Cl, 2-pentyl | 4.5 | High | [5] |
| 6-bromo-8-chloro-2-pentylchroman-4-one | 6-Br, 8-Cl, 2-pentyl | 10.6 | High | [5] |
Anticancer Activity
The chroman-4-one skeleton is a common feature in many compounds evaluated for their anticancer properties.[2][6][7] While specific data for 8-carboxy substituted chroman-4-ones in anticancer assays is sparse, the general importance of this scaffold in the design of anticancer agents is well-established. The antiproliferative effects of some chroman-4-one derivatives have been linked to their ability to induce apoptosis and cause cell cycle arrest in cancer cell lines.[2][8]
Other Potential Activities
A naturally occurring chromone, 5-Hydroxy-2,3-dimethyl-4-oxo-7-(2-oxopropyl)-4H-chromene-8-carboxylic acid, has been reported to inhibit nitric oxide production, suggesting potential anti-inflammatory activity.[1][9] Although this is a chromone and a carboxylic acid, it further highlights that functionalization at the 8-position can lead to significant biological effects.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of related chroman-4-one derivatives.
SIRT2 Inhibition Assay (Fluorescence-Based)
This protocol is based on the methods described for the evaluation of substituted chroman-4-one derivatives as SIRT2 inhibitors.[4][5]
Objective: To determine the in vitro inhibitory activity of a test compound against human SIRT2.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., Fluor-de-Lys-SIRT2 substrate)
-
NAD+
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compound (dissolved in DMSO)
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer. The final concentration of DMSO in the assay should be kept constant (e.g., <1%).
-
In a 96-well plate, add the assay buffer, the fluorogenic substrate, and NAD+.
-
Add the test compound dilutions to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding the recombinant human SIRT2 enzyme to all wells except the negative control.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate the plate at 37°C for an additional period (e.g., 30 minutes) to allow for signal development.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antiproliferative MTT Assay
This protocol is a standard method used to assess the cytotoxic effects of compounds on cancer cell lines.[2]
Objective: To evaluate the effect of a test compound on the proliferation of human cancer cells.
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear cell culture plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include wells for a vehicle control (medium with DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value from the dose-response curve.
Visualizations
The following diagrams illustrate key concepts related to the biological activity of chroman-4-one derivatives.
Caption: Key structural features of chroman-4-ones for potent SIRT2 inhibition.
Caption: A typical workflow for assessing the biological activity of a novel compound.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, the extensive research on the chroman-4-one scaffold provides a strong basis for predicting its potential as a bioactive molecule. The presence of an electron-withdrawing methyl carboxylate group at the 8-position aligns with the structure-activity relationships identified for potent and selective SIRT2 inhibitors. Furthermore, the general anticancer and other pharmacological properties associated with the chroman-4-one core suggest that this compound is a promising candidate for further biological evaluation. The experimental protocols detailed in this guide provide a framework for the systematic investigation of its potential therapeutic applications.
References
- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities [ouci.dntb.gov.ua]
- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: The Utility of the Chromone-8-Carboxylate Scaffold in Organic Synthesis
Introduction
Methyl 4-oxochroman-8-carboxylate is a heterocyclic building block containing a chromanone core functionalized with a methyl ester. While specific, published synthetic applications starting directly from this molecule are not extensively documented in readily available literature, the closely related chromone-8-carboxylic acid scaffold is of significant interest, particularly in the field of medicinal chemistry. This scaffold is a key structural component in the synthesis of various biologically active molecules.
A prominent example of the synthetic utility of this structural class is its role in the preparation of Flavoxate , a smooth muscle antispasmodic drug. The key precursor to Flavoxate is 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid. This document will detail the synthetic protocols for preparing this key intermediate and its subsequent conversion to Flavoxate, illustrating the practical application of the chromone-8-carboxylate system in drug development.
Application Note 1: Synthesis of the Key Intermediate, 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic Acid
3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid serves as the central building block for the synthesis of Flavoxate.[1] Its synthesis involves the oxidation of a formyl group at the 8-position of the chromone ring.
Experimental Protocol: Oxidation of 8-formyl-3-methyl-2-phenyl-4H-chromen-4-one
This protocol is adapted from the synthesis described in the literature for the preparation of the carboxylic acid intermediate.[2]
-
Reaction Setup: A solution of 8-formyl-3-methyl-2-phenyl-4H-chromen-4-one (4 g, 15 mmol) is prepared in 2-butanone and heated to 363–368 K.
-
Oxidation: 31% hydrogen peroxide (H₂O₂) (50 ml) is added to the heated solution. This addition is repeated four times at 10-hour intervals.
-
Quenching: After the final addition and stirring for 10 hours, the excess H₂O₂ is quenched by the addition of sodium bisulfite (NaHSO₃).
-
Acidification and Extraction: The reaction mixture is acidified with 10% hydrochloric acid (HCl) and extracted with ethyl acetate (AcOEt).
-
Work-up: The organic extracts are concentrated in vacuo. The residue is dissolved in a saturated sodium bicarbonate (NaHCO₃) solution and washed with ethyl acetate. The aqueous layer is then re-acidified with 10% HCl and extracted again with ethyl acetate.
-
Purification: The final organic extracts are dried with sodium sulfate (Na₂SO₄), concentrated in vacuo, and the resulting residue is recrystallized from ethanol.
Data Presentation
| Reactant | Reagents | Solvent | Temperature | Time | Product | Yield |
| 8-formyl-3-methyl-2-phenyl-4H-chromen-4-one | 31% H₂O₂, NaHSO₃, 10% HCl | 2-butanone | 363–368 K | 40 h | 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid | 81% |
Application Note 2: Synthesis of Flavoxate via Esterification
Flavoxate is synthesized through the esterification of 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid with 2-(1-piperidinyl)ethanol.[1] This reaction forms the final ester linkage present in the active pharmaceutical ingredient.
Experimental Protocol: Esterification of 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic Acid
The following is a general protocol for the esterification step to yield Flavoxate.
-
Activation of Carboxylic Acid: 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid is converted to its corresponding acyl chloride. This can be achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) or toluene, often with a catalytic amount of dimethylformamide (DMF). The reaction is typically stirred at room temperature until the evolution of gas ceases.
-
Esterification: In a separate flask, 2-(1-piperidinyl)ethanol is dissolved in an inert solvent (e.g., DCM) along with a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to act as an acid scavenger. The solution is cooled in an ice bath.
-
Reaction: The freshly prepared acyl chloride solution is added dropwise to the cooled solution of the alcohol and base under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The mixture is then washed sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield Flavoxate.
Data Presentation
| Reactant | Reagents | Solvent | Base | Product |
| 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid | 1. SOCl₂ or (COCl)₂ 2. 2-(1-piperidinyl)ethanol | DCM | Triethylamine | Flavoxate |
Visualizations
Synthesis Pathway of Flavoxate
Caption: Overall synthetic route to Flavoxate.
Logical Relationship of Key Compounds
Caption: Relationship between the core scaffold and key molecules.
References
Application Notes and Protocols: Methyl 4-Oxochroman-8-carboxylate in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-oxochroman-8-carboxylate is a heterocyclic building block with potential applications in organic synthesis and medicinal chemistry. Its bifunctional nature, featuring a reactive ketone and a methyl ester on a chroman scaffold, makes it an attractive starting material for the synthesis of more complex molecular architectures. This document provides an overview of its properties, potential synthetic applications, and generalized protocols for its use, based on established chemical principles, due to a lack of specific published data on this particular molecule.
Introduction
The chroman framework is a privileged scaffold in drug discovery, appearing in a variety of biologically active compounds. The presence of both a ketone at the 4-position and a carboxylate at the 8-position on the chroman ring system in this compound offers multiple points for chemical modification. The ketone can undergo reactions such as reduction, olefination, and condensation, while the ester can be hydrolyzed, reduced, or converted to an amide. This versatility allows for the introduction of diverse functional groups and the construction of complex polycyclic systems.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from commercially available sources.
| Property | Value | Reference |
| CAS Number | 91344-89-7 | [1][2] |
| Molecular Formula | C₁₁H₁₀O₄ | [1][2] |
| Molecular Weight | 206.19 g/mol | [1] |
| Appearance | Off-white to light yellow solid | |
| Purity | Typically ≥97% | [1] |
Synthetic Applications & Experimental Protocols
Modification of the Ketone Moiety
The ketone at the 4-position is a versatile handle for various chemical transformations.
A common transformation is the reduction of the ketone to a secondary alcohol, which can then be used in further functionalization, such as etherification or esterification.
Generalized Protocol for the Reduction of this compound:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add a reducing agent, such as sodium borohydride (NaBH₄, 1.1 eq), portion-wise.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.
-
Purify the product by column chromatography on silica gel.
Table 2: Hypothetical Quantitative Data for Ketone Reduction
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaBH₄ | Methanol | 0 | 1 | >95 |
| 2 | LiAlH₄ | THF | 0 to rt | 2 | >90 |
Note: LiAlH₄ would also reduce the ester functionality.
Modification of the Ester Moiety
The methyl ester at the 8-position can be readily converted into other functional groups.
Hydrolysis of the methyl ester provides the corresponding carboxylic acid, which is a key intermediate for amide bond formation or other derivatizations.
Generalized Protocol for the Hydrolysis of this compound:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water.
-
Add an excess of a base, such as lithium hydroxide (LiOH, 2.0 eq) or sodium hydroxide (NaOH, 2.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Acidify the reaction mixture to pH 2-3 with a dilute acid (e.g., 1 M HCl).
-
Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting carboxylic acid can often be used in the next step without further purification.
The carboxylic acid can be coupled with a variety of amines to form amides, a common functional group in pharmaceuticals.
Generalized Protocol for Amide Formation:
-
Dissolve the 4-oxochroman-8-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent, such as HATU (1.1 eq) or EDC (1.1 eq) in the presence of HOBt (1.1 eq).
-
Add a base, such as triethylamine (TEA, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the amide product by column chromatography or recrystallization.
Visualization of Synthetic Pathways
The following diagrams illustrate the potential synthetic utility of this compound as a versatile building block.
Caption: Key transformations of this compound.
Caption: Workflow for derivatization of the building block.
Conclusion
This compound represents a promising, albeit underutilized, building block for the synthesis of complex molecules. Its dual functionality allows for a wide range of chemical modifications, providing access to a diverse chemical space relevant to drug discovery and materials science. The generalized protocols provided herein serve as a starting point for researchers to explore the synthetic potential of this versatile chroman derivative. Further research is warranted to fully elucidate its reactivity and applications in the synthesis of novel compounds.
References
Application Notes and Protocols: Reactions of the Carbonyl Group in Methyl 4-Oxochroman-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key chemical transformations targeting the C4-carbonyl group of methyl 4-oxochroman-8-carboxylate. This versatile scaffold is a valuable starting material in medicinal chemistry and drug discovery, and the functionalization of its keto group opens avenues to a diverse range of novel heterocyclic compounds. The following protocols are based on established methodologies for chroman-4-ones and related ketones, offering a practical guide for the synthesis of key derivatives.
Reduction of the Carbonyl Group
Reduction of the C4-carbonyl group to a hydroxyl function is a fundamental transformation, yielding methyl 4-hydroxychroman-8-carboxylate. This alcohol can serve as a precursor for further derivatization, such as etherification or esterification.
Experimental Protocol: Sodium Borohydride Reduction
This protocol describes the reduction of the ketone to a secondary alcohol using the mild and selective reducing agent, sodium borohydride.
Workflow Diagram
Application Notes and Protocols for the Derivatization of Methyl 4-Oxochroman-8-carboxylate in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The chroman-4-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of this scaffold have shown promise as anticancer, anti-inflammatory, antioxidant, neuroprotective, and antimicrobial agents.[1][3] Methyl 4-oxochroman-8-carboxylate is a key starting material for the synthesis of a diverse library of chroman-4-one derivatives, offering multiple points for chemical modification. The ester functionality at the 8-position, the ketone at the 4-position, and the methylene group at the 3-position are all amenable to chemical derivatization, allowing for the exploration of the chemical space around this scaffold to optimize biological activity and pharmacokinetic properties.
This document provides detailed application notes and protocols for the derivatization of this compound, focusing on modifications that are relevant to medicinal chemistry programs.
Key Derivatization Strategies
The derivatization of this compound can be approached through several key synthetic strategies to generate novel analogs with potential therapeutic applications. These strategies primarily target the ester group at the 8-position, the carbonyl group at the 4-position, and the activated methylene group at the 3-position.
A general workflow for the derivatization and subsequent biological evaluation of this compound is outlined below.
Caption: A general workflow for the derivatization and evaluation of this compound.
Experimental Protocols
Hydrolysis of the Methyl Ester
The hydrolysis of the methyl ester at the 8-position to the corresponding carboxylic acid is a fundamental transformation that opens up a wide range of further derivatizations, most notably amide bond formation.
Protocol 1: Synthesis of 4-Oxochroman-8-carboxylic Acid
-
Materials: this compound, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water, Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Add lithium hydroxide (1.5 eq) to the solution and stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1N HCl.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 4-oxochroman-8-carboxylic acid.
-
Amide Bond Formation
The carboxylic acid can be coupled with a variety of amines to generate a library of amides. This modification is crucial in medicinal chemistry for modulating solubility, cell permeability, and target engagement.
Protocol 2: Synthesis of 4-Oxochroman-8-carboxamides
-
Materials: 4-Oxochroman-8-carboxylic acid, desired amine (1.1 eq), N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent, 4-Dimethylaminopyridine (DMAP, catalytic amount), Dichloromethane (DCM).
-
Procedure:
-
To a solution of 4-oxochroman-8-carboxylic acid (1.0 eq) in anhydrous DCM, add the desired amine (1.1 eq) and DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Derivatization at the 3-Position via Aldol Condensation
The activated methylene group at the 3-position can undergo condensation reactions with various aldehydes to introduce diverse substituents.
Protocol 3: Synthesis of 3-(Arylidene)-4-oxochroman-8-carboxylates
-
Materials: this compound, aromatic aldehyde (1.1 eq), Piperidine (catalytic amount), Ethanol.
-
Procedure:
-
Dissolve this compound (1.0 eq) and the aromatic aldehyde (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine.
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution and can be collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
If the product does not precipitate, concentrate the reaction mixture and purify by column chromatography.
-
Data Presentation
The following tables summarize hypothetical quantitative data for a series of derivatized methyl 4-oxochroman-8-carboxylates, illustrating how such data should be presented for clear comparison.
Table 1: Synthesis and Yield of 4-Oxochroman-8-carboxamide Derivatives
| Compound ID | Amine | Yield (%) |
| 1a | Benzylamine | 85 |
| 1b | 4-Fluorobenzylamine | 82 |
| 1c | Piperidine | 91 |
| 1d | Morpholine | 88 |
Table 2: Biological Activity of 3-(Arylidene)-4-oxochroman-8-carboxylate Derivatives against SIRT2
| Compound ID | Aldehyde | IC50 (µM) for SIRT2 |
| 2a | Benzaldehyde | 15.2 |
| 2b | 4-Chlorobenzaldehyde | 8.7 |
| 2c | 4-Methoxybenzaldehyde | 22.5 |
| 2d | 3,4-Dimethoxybenzaldehyde | 12.1 |
Potential Signaling Pathway Involvement
Chroman-4-one derivatives have been reported to modulate various signaling pathways. For instance, some derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase.[4] Inhibition of SIRT2 has been implicated in neuroprotective and anti-cancer effects.
Caption: Potential signaling pathway modulation by 4-oxochroman-8-carboxylate derivatives through SIRT2 inhibition.
Conclusion
This compound serves as a versatile platform for the generation of diverse chemical entities with significant potential in medicinal chemistry. The protocols outlined in this document provide a foundation for the synthesis and exploration of novel derivatives. The systematic derivatization and subsequent biological evaluation of these compounds can lead to the identification of potent and selective modulators of various biological targets, ultimately contributing to the development of new therapeutic agents. Further structure-activity relationship (SAR) studies are crucial to optimize the potency and drug-like properties of these promising scaffolds.
References
Application Notes and Protocols for Chromanone Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various experimental setups in chromanone synthesis, a critical scaffold in medicinal chemistry and natural product synthesis. The following sections outline distinct synthetic strategies, offering researchers a selection of methods adaptable to different target molecules and available resources.
Organocatalytic Enantioselective Synthesis of Chromanones
This method focuses on the asymmetric synthesis of chromanones using a bifunctional thiourea catalyst, which promotes an intramolecular oxo-conjugate addition. This approach is notable for its high enantioselectivity and the use of mild reaction conditions.[1][2]
Experimental Protocol:
A detailed protocol for this method involves the cyclization of α-substituted chalcones.[2]
Materials:
-
α-substituted chalcone (1 equivalent)
-
Bifunctional quinine-derived thiourea catalyst (20 mol%)
-
Toluene
-
Sodium bicarbonate (for workup)
-
Magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
To a solution of the α-substituted chalcone in toluene (0.1 M), add the bifunctional thiourea catalyst.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched chromanone.
-
For substrates that are β-ketoesters, a subsequent decarboxylation step can be performed in the same pot to yield the final chromanone product.[2]
Data Presentation:
| Entry | Substrate (R) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (% ee) |
| 1 | Phenyl | 20 | High | 94 |
| 2 | 4-Methoxyphenyl | 20 | High | 92 |
| 3 | 4-Nitrophenyl | 20 | High | 90 |
| 4 | Naphthyl | 20 | High | 91 |
| 5 | Cyclohexyl | 20 | Good | 80 |
Table 1: Representative results for the organocatalytic enantioselective synthesis of chromanones. Data extracted from literature.[2]
Experimental Workflow:
Figure 1: Workflow for Organocatalytic Chromanone Synthesis.
Palladium-Catalyzed Wacker-Type Oxidative Cyclization
This protocol describes the synthesis of 2-methylchromanone derivatives through a novel palladium-catalyzed Wacker-type oxidative cyclization. A key feature of this reaction is a 1,5-hydride shift from an alkyl group to the palladium center.[3]
Experimental Protocol:
Materials:
-
Allylic 2-hydroxyphenyl ketone substrate (1 equivalent)
-
Palladium(II) catalyst (e.g., Pd(OAc)₂)
-
Oxidant (e.g., benzoquinone)
-
Solvent (e.g., DMSO)
Procedure:
-
In a reaction vessel, dissolve the allylic 2-hydroxyphenyl ketone substrate in the solvent.
-
Add the palladium catalyst and the oxidant to the solution.
-
Heat the reaction mixture to the desired temperature and stir until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the 2-methylchromanone.
Data Presentation:
Quantitative data for this specific protocol requires access to the full publication. However, the method is reported to produce a series of 2-methylchromanone derivatives.[3]
Signaling Pathway:
Figure 2: Catalytic Cycle for Pd-Catalyzed Cyclization.
Visible-Light-Promoted Cascade Radical Cyclization
This innovative method utilizes visible-light photoredox catalysis for the synthesis of 3-substituted chroman-4-ones. The reaction proceeds via a tandem radical addition/cyclization of alkenyl aldehydes, offering mild reaction conditions and broad substrate scope.[4]
Experimental Protocol:
Materials:
-
2-(Allyloxy)arylaldehyde substrate (1 equivalent)
-
Radical precursor (e.g., α-bromocarbonyl compound)
-
Photocatalyst (e.g., fac-Ir(ppy)₃)
-
Base (e.g., 2,6-lutidine)
-
Solvent (e.g., DMSO)
-
Blue LEDs (5 W)
Procedure:
-
Set up the reaction in a vial under a nitrogen atmosphere.
-
To a solution of the 2-(allyloxy)arylaldehyde and the radical precursor in DMSO, add the photocatalyst and the base.
-
Irradiate the mixture with blue LEDs at room temperature for the specified time (e.g., 30 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, perform a standard aqueous workup.
-
Purify the crude product by column chromatography to yield the 3-substituted chroman-4-one.[4]
Data Presentation:
| Entry | Aryl Group Substituent | Yield (%) |
| 1 | H | Moderate to Excellent |
| 2 | Electron-donating group | Moderate to Excellent |
| 3 | Electron-withdrawing group | Moderate to Excellent |
Table 2: General yields for the visible-light-promoted synthesis of chroman-4-ones.[4]
Experimental Workflow:
Figure 3: Workflow for Photocatalytic Chromanone Synthesis.
Enantioselective Synthesis via Decarboxylative Michael Reaction
This method describes the synthesis of chromanones bearing an α,α-disubstituted α-amino acid moiety through a decarboxylative Michael reaction. The reaction involves a Michael addition followed by decarboxylative deprotonation.[5]
Experimental Protocol:
Materials:
-
α-Substituted azlactone (1 equivalent)
-
Chromone-3-carboxylic acid (1 equivalent)
-
Chiral Brønsted base catalyst
-
Solvent
Procedure:
-
Combine the α-substituted azlactone, chromone-3-carboxylic acid, and the chiral Brønsted base catalyst in the chosen solvent.
-
Stir the reaction mixture under the optimized conditions (temperature and time).
-
Monitor the formation of the chromanone product bearing an azlactone unit.
-
After completion, work up the reaction and purify the product by chromatography.
-
The azlactone moiety can be further transformed into a protected α,α-disubstituted α-amino acid derivative.[5]
Data Presentation:
| Entry | Azlactone Substituent (R²) | Yield (%) | Diastereomeric Ratio |
| 1 | Various alkyl/aryl groups | Moderate to High | Lower |
Table 3: General results for the decarboxylative enantioselective synthesis of chromanones.[5]
Logical Relationship:
Figure 4: Reaction sequence for Decarboxylative Synthesis.
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of chromanones: a novel palladium-catalyzed Wacker-type oxidative cyclization involving 1,5-hydride alkyl to palladium migration - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Characterization of Methyl 4-oxochroman-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-oxochroman-8-carboxylate is a heterocyclic organic compound belonging to the chromanone family. The chroman-4-one scaffold is a significant pharmacophore found in numerous biologically active compounds and natural products, exhibiting a wide range of activities that make it a privileged structure in medicinal chemistry and drug discovery. The precise characterization of derivatives such as this compound is crucial for structure elucidation, purity assessment, and understanding its chemical properties, which are foundational steps in any drug development pipeline.
These application notes provide a comprehensive overview of the key analytical techniques for the characterization of this compound, including detailed experimental protocols and expected data.
Molecular Structure and Properties
-
IUPAC Name: Methyl 4-oxo-3,4-dihydro-2H-chromene-8-carboxylate
-
Molecular Formula: C₁₁H₁₀O₄
-
Molecular Weight: 206.19 g/mol
-
CAS Number: 91344-89-7
Analytical Techniques and Protocols
A multi-technique approach is essential for the unambiguous characterization of this compound. The following sections detail the protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of ¹H and ¹³C nuclei.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift values for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 8.0 | dd | 1H | H-5 |
| ~7.6 - 7.8 | dd | 1H | H-7 |
| ~7.1 - 7.3 | t | 1H | H-6 |
| ~4.5 - 4.7 | t | 2H | H-2 (O-CH₂) |
| ~3.9 - 4.0 | s | 3H | OCH₃ (ester) |
| ~2.8 - 3.0 | t | 2H | H-3 (C(=O)-CH₂) |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~191 - 193 | C-4 (C=O, ketone) |
| ~166 - 168 | C=O (ester) |
| ~159 - 161 | C-8a (Ar-O) |
| ~135 - 137 | C-7 (Ar-CH) |
| ~128 - 130 | C-5 (Ar-CH) |
| ~122 - 124 | C-8 (Ar-C-ester) |
| ~121 - 123 | C-6 (Ar-CH) |
| ~117 - 119 | C-4a (Ar-C) |
| ~67 - 69 | C-2 (O-CH₂) |
| ~52 - 54 | OCH₃ (ester) |
| ~37 - 39 | C-3 (C(=O)-CH₂) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent (e.g., DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.
-
Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 100 MHz.
-
Standard acquisition parameters for both ¹H and ¹³C NMR should be used. For ¹³C, a proton-decoupled experiment is standard.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts based on the predicted values and spin-spin coupling patterns.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound, and its fragmentation pattern can offer further structural insights. For chromanone derivatives, soft ionization techniques like Electrospray Ionization (ESI) are expected to yield the protonated molecular ion [M+H]⁺.[1]
Predicted Mass Spectrometry Data
-
High-Resolution MS (HRMS): Calculated for [C₁₁H₁₀O₄ + H]⁺: m/z 207.0652, Found: m/z 207.06xx.
-
Expected Fragmentation: Key fragments may arise from the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and cleavage of the chromanone ring.
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Perform a high-resolution mass scan to determine the accurate mass of the molecular ion. If necessary, perform tandem MS (MS/MS) experiments to induce fragmentation and aid in structural elucidation.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of this compound and can also be used for quantification. A reversed-phase method is generally suitable for this type of compound.
Table 3: HPLC Method Parameters (Starting Conditions)
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid |
| Gradient | Start with 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
| Column Temp. | 30 °C |
Experimental Protocol: HPLC Method Development
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase (or a compatible solvent like methanol) at a concentration of approximately 1 mg/mL. Prepare working solutions by dilution.
-
Method Optimization:
-
Inject the sample and observe the retention time and peak shape.
-
Adjust the mobile phase composition (the ratio of acetonitrile to water) to achieve a suitable retention time (typically between 3 and 15 minutes).
-
The gradient slope can be modified to improve the separation of any impurities.
-
The wavelength for UV detection can be optimized by acquiring a UV spectrum of the compound to find the absorbance maximum.
-
-
Method Validation: Once an optimal method is established, it should be validated for parameters such as linearity, accuracy, precision, and specificity according to relevant guidelines.
Single-Crystal X-ray Diffraction
For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray diffraction is the gold standard. This technique requires the growth of high-quality single crystals.
Experimental Protocol: Crystal Growth and X-ray Diffraction
-
Crystal Growth:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents like dichloromethane/hexane) to form a near-saturated solution.[2] Filter the solution into a clean vial, cover it loosely (e.g., with perforated parafilm), and allow the solvent to evaporate slowly in a vibration-free environment.[2][3]
-
Solvent Diffusion: Dissolve the compound in a small amount of a "good" solvent. Carefully layer a "poor" solvent (in which the compound is less soluble but is miscible with the good solvent) on top. Crystals may form at the interface.
-
-
Crystal Selection and Mounting: Select a well-formed, clear crystal (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a suitable goniometer head.[2][4]
-
Data Collection:
-
Place the mounted crystal on a single-crystal X-ray diffractometer.
-
Cool the crystal under a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.
-
Collect the diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or other suitable techniques to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data to obtain the final, accurate molecular structure, including bond lengths, bond angles, and crystal packing information.
-
Visualizations
Caption: Workflow for the synthesis and characterization of this compound.
Caption: Key analytical techniques for characterizing the target molecule.
References
Application Notes and Protocols: The Role of Chromone Scaffolds in Drug Discovery, Exemplified by Flavoxate
A-Level Summary: Due to the limited specific drug discovery literature on methyl 4-oxochroman-8-carboxylate, this document focuses on the closely related and well-characterized drug, Flavoxate. Flavoxate, a derivative of 3-methylflavone-8-carboxylic acid, serves as an excellent model for the therapeutic potential of the chromone scaffold.[1] These notes provide a comprehensive overview of Flavoxate's mechanisms of action, relevant quantitative data, and detailed protocols for key experimental assays, offering valuable insights for researchers in drug discovery and development.
Introduction to Flavoxate
Flavoxate is a synthetic flavone derivative utilized primarily for the symptomatic relief of urinary disorders such as dysuria, urgency, and incontinence.[2] Its therapeutic effects are attributed to its spasmolytic activity on the smooth muscle of the urinary tract.[2][3] The core structure, a chromone ring system, is a privileged scaffold in medicinal chemistry, known for a wide range of biological activities.
Mechanism of Action
Flavoxate exhibits a multi-faceted mechanism of action, contributing to its smooth muscle relaxant properties through three primary pathways:
-
Muscarinic Receptor Antagonism: Flavoxate acts as a competitive antagonist at muscarinic acetylcholine receptors, which are crucial for mediating contractions of the urinary bladder smooth muscle.[2][4] By blocking these receptors, it reduces the tone of the detrusor muscle.[4][5]
-
Calcium Channel Blockade: The drug directly inhibits L-type calcium channels in detrusor myocytes, leading to a reduction in calcium influx and subsequent muscle relaxation.[5][6][7][8][9] This action is considered a key component of its muscle relaxant properties.[9]
-
Phosphodiesterase (PDE) Inhibition: Flavoxate inhibits cyclic AMP (cAMP) phosphodiesterase in urinary tract tissues.[4][5] This inhibition leads to an increase in intracellular cAMP levels, which promotes smooth muscle relaxation.[10]
These complementary actions are visualized in the signaling pathway diagram below.
Quantitative Data
The following tables summarize the reported in vitro activity of Flavoxate.
| Target | Assay Type | Tissue/Cell Line | Species | IC50 / Ki | Reference |
| L-type Calcium Channel | K+ Induced Contraction | Human Urinary Bladder | Human | 2 µM (IC50) | [6] |
| L-type Calcium Channel | Whole-cell Patch Clamp | Human Detrusor Myocytes | Human | 10 µM (Ki) | [6][8][9] |
| Muscarinic Receptors | Muscarinic Stimulation Relaxation | Rat Detrusor | Rat | 35 µM (IC50) | [6] |
| Calcium Influx | Ca2+ Induced Contraction | Rat Detrusor | Rat | 83 µM (IC50) | [6] |
Table 1: Calcium Channel and Muscarinic Receptor Activity of Flavoxate
| Target | Tissue Homogenate | Species | Relative Potency | Reference |
| Phosphodiesterase (PDE) | Guinea-pig Ureter | Guinea Pig | ~3 times more potent than aminophylline | [4] |
| Phosphodiesterase (PDE) | Guinea-pig Urinary Bladder | Guinea Pig | ~5 times more potent than aminophylline | [4][5] |
Table 2: Phosphodiesterase Inhibitory Activity of Flavoxate
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the activity of compounds like Flavoxate.
Isolated Organ Bath Assay for Smooth Muscle Contraction
This protocol is used to assess the contractile and relaxant effects of a compound on isolated smooth muscle tissue.
Materials:
-
Isolated organ bath system with force transducers
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, bubbled with 95% O2 / 5% CO2 and maintained at 37°C
-
Dissection tools
-
Suture thread
-
Test compound stock solutions
-
Contractile agonist (e.g., Carbachol for muscarinic receptor activation, KCl for depolarization-induced contraction)
Procedure:
-
Tissue Preparation: Euthanize the animal (e.g., rat) and dissect the desired tissue (e.g., urinary bladder) in cold PSS.[11] Cut the tissue into strips of appropriate size (e.g., 10 mm x 2 mm).[12]
-
Mounting: Tie suture threads to both ends of the tissue strip. Mount the strip in the organ bath chamber filled with PSS, connecting one end to a fixed hook and the other to the force transducer.[11]
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), washing with fresh PSS every 15-20 minutes.[12]
-
Viability Test: Induce a maximal contraction with a high concentration of KCl (e.g., 80 mM) to ensure tissue viability.[11] Wash the tissue until it returns to baseline.
-
Inducing Contraction: Add a submaximal concentration of a contractile agonist (e.g., Carbachol or KCl) to achieve a stable, sustained contraction.
-
Compound Addition: Once the contraction is stable, add the test compound in a cumulative manner, allowing the response to stabilize at each concentration before adding the next.
-
Data Analysis: Record the isometric tension throughout the experiment. Calculate the percentage of relaxation at each concentration of the test compound relative to the initial agonist-induced contraction. Plot the concentration-response curve and determine the IC50 value.
Whole-Cell Patch Clamp for Calcium Channel Inhibition
This electrophysiological technique measures ion currents across the cell membrane of a single myocyte, allowing for the direct assessment of ion channel inhibition.[13][14]
Materials:
-
Inverted microscope with micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pipettes
-
Cell culture of smooth muscle cells or freshly isolated myocytes
-
Extracellular (bath) and intracellular (pipette) solutions
-
Test compound solutions
Procedure:
-
Cell Preparation: Isolate single smooth muscle cells (myocytes) from the tissue of interest using enzymatic digestion.
-
Pipette Preparation: Pull a glass capillary to form a micropipette with a tip resistance of 3-5 MΩ when filled with the intracellular solution.[1]
-
Seal Formation: Under the microscope, carefully approach a single cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.[10]
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, establishing electrical access to the cell's interior.[1][10]
-
Current Recording: Clamp the membrane potential at a holding potential (e.g., -90 mV).[6][8] Apply a voltage-step protocol to activate L-type calcium channels and record the resulting inward currents (using Ba2+ as the charge carrier is common to isolate calcium channel currents).[6][8]
-
Compound Application: After recording stable baseline currents, perfuse the bath with the extracellular solution containing the test compound at various concentrations.
-
Data Analysis: Measure the peak inward current at each test potential before and after the application of the compound. Calculate the percentage of inhibition and determine the inhibition constant (Ki) by fitting the data to the appropriate model.[6]
Phosphodiesterase (PDE) Activity Assay
This biochemical assay measures the activity of PDE enzymes and the inhibitory potential of test compounds. A common method is a fluorescence-based assay.
Materials:
-
96- or 384-well microplates
-
Fluorometric microplate reader
-
Purified PDE enzyme
-
Fluorescent PDE substrate (e.g., a coumarin-based synthetic substrate)
-
Assay buffer
-
Test compound and positive control (e.g., IBMX or aminophylline)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
Reaction Setup: In each well of the microplate, add the assay buffer, the test compound (or vehicle for control), and the purified PDE enzyme.
-
Initiate Reaction: Add the fluorescent PDE substrate to all wells to start the reaction.[15]
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in fluorescence over time (e.g., every 30 seconds for 30-60 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em 370/450 nm for a coumarin-based substrate).[15]
-
Data Analysis: Calculate the rate of the reaction (slope of the linear portion of the fluorescence vs. time plot) for each concentration of the test compound. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.
Muscarinic Receptor Competitive Binding Assay
This assay determines the affinity of a test compound for muscarinic receptors by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target muscarinic receptor subtype
-
Radiolabeled ligand (e.g., [3H]-N-methylscopolamine)
-
Test compound and a known unlabeled ligand for non-specific binding determination (e.g., atropine)
-
Incubation buffer
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In test tubes, combine the cell membranes, the radiolabeled ligand at a fixed concentration (near its Kd), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled ligand like atropine.
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound (Total binding - Non-specific binding). Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50, which can then be converted to a Ki value.
Conclusion
The chromone scaffold, as exemplified by Flavoxate, represents a versatile starting point for the development of drugs targeting smooth muscle disorders and potentially other conditions. The multifaceted mechanism of action, involving receptor antagonism, ion channel modulation, and enzyme inhibition, highlights the rich pharmacology of this chemical class. The protocols detailed herein provide a robust framework for researchers to investigate the biological activities of novel chromone derivatives and advance their potential as therapeutic agents.
References
- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Flavoxate, a drug with smooth muscle relaxing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological studies on the mode of action of flavoxate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. The effects of flavoxate hydrochloride on voltage-dependent L-type Ca2+ currents in human urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavoxate: present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of flavoxate hydrochloride on voltage-dependent L-type Ca2+ currents in human urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine [frontiersin.org]
- 13. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 14. Patch Clamp Protocol [labome.com]
- 15. content.abcam.com [content.abcam.com]
High-Throughput Screening of Chromanone Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromanone and its derivatives represent a class of privileged heterocyclic compounds widely recognized for their diverse pharmacological activities.[1] This structural scaffold is a common feature in a variety of natural products and synthetic molecules, demonstrating a broad spectrum of biological effects, including anti-cancer, anti-inflammatory, anti-diabetic, antimicrobial, and antiviral properties.[1][2] The versatility of the chromanone core makes it an attractive starting point for the design and synthesis of compound libraries for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.[3]
This document provides detailed application notes and experimental protocols for the high-throughput screening of chromanone libraries against two prominent drug targets: cancer cell lines (phenotypic screening) and Sirtuin 2 (SIRT2), a key enzyme implicated in neurodegenerative diseases and cancer.[4]
Application Note 1: Anti-Cancer Phenotypic Screening
Objective
To identify chromanone derivatives with cytotoxic activity against human cancer cell lines through a high-throughput MTT assay.
Background
Phenotypic screening in cancer drug discovery aims to identify compounds that induce a desired cellular phenotype, such as cell death, without a preconceived target.[5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, which can be quantified spectrophotometrically.[2]
Experimental Workflow
The overall workflow for the high-throughput screening of a chromanone library for anti-cancer activity is depicted below.
References
- 1. MTT Assay [protocols.io]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. protocols.io [protocols.io]
- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Application Note and Protocol: Scale-Up Synthesis of Methyl 4-Oxochroman-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the scale-up synthesis of methyl 4-oxochroman-8-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The protocol outlines a robust and optimized multi-step synthesis, beginning from commercially available starting materials. This application note includes comprehensive experimental procedures, data presentation in tabular format for clarity, and workflow diagrams generated using Graphviz to ensure reproducibility and facilitate easy adoption in a laboratory setting.
Introduction
This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its chromanone core is a privileged scaffold found in numerous biologically active compounds. The development of a reliable and scalable synthesis is crucial for ensuring a consistent supply of this intermediate for further derivatization and biological screening. This protocol details a proposed optimized pathway for the gram-scale synthesis of this compound, focusing on process efficiency, yield, and purity. While specific literature on the scale-up of this exact molecule is limited, the presented synthesis is based on well-established and reliable chemical transformations.
Overall Synthetic Workflow
The proposed synthesis is a three-step process commencing with the protection of the phenolic hydroxyl group of 2-hydroxy-3-methylbenzoic acid, followed by a Pechmann condensation to construct the chromanone ring, and concluding with the esterification of the carboxylic acid to yield the final product.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-(Methoxymethoxy)-3-methylbenzoic Acid (Intermediate 1)
This step involves the protection of the phenolic hydroxyl group of 2-hydroxy-3-methylbenzoic acid using chloromethyl methyl ether (MOM-Cl) to prevent side reactions in the subsequent steps.
Reaction Scheme:
Caption: Protection of 2-hydroxy-3-methylbenzoic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| 2-Hydroxy-3-methylbenzoic Acid | 152.15 | 50.0 | 0.329 | 1.0 |
| Chloromethyl methyl ether (MOM-Cl) | 80.51 | 31.8 | 0.395 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 85.0 | 0.658 | 2.0 |
| Dichloromethane (DCM) | - | 500 mL | - | - |
Procedure:
-
To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-hydroxy-3-methylbenzoic acid (50.0 g, 0.329 mol) and dichloromethane (500 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add N,N-diisopropylethylamine (85.0 g, 0.658 mol) to the suspension.
-
Add chloromethyl methyl ether (31.8 g, 0.395 mol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 200 mL of water.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic layers and wash with 1 M HCl (2 x 150 mL), followed by brine (150 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford 2-(methoxymethoxy)-3-methylbenzoic acid as a white solid.
Expected Yield and Purity:
| Parameter | Value |
| Expected Yield | 85-95% |
| Purity (by NMR) | >98% |
Step 2: Synthesis of 4-Oxochroman-8-carboxylic Acid (Intermediate 2)
This step involves an intramolecular Friedel-Crafts acylation to form the chromanone ring. This is a crucial step for building the core structure of the target molecule.
Reaction Scheme:
Caption: Formation of the chromanone ring.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| 2-(Methoxymethoxy)-3-methylbenzoic Acid | 196.20 | 55.0 | 0.280 | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 40.0 | 0.336 | 1.2 |
| Aluminum Chloride (AlCl₃) | 133.34 | 82.0 | 0.615 | 2.2 |
| Dichloromethane (DCM) | - | 600 mL | - | - |
Procedure:
-
In a 1 L three-necked round-bottom flask under a nitrogen atmosphere, suspend 2-(methoxymethoxy)-3-methylbenzoic acid (55.0 g, 0.280 mol) in dichloromethane (300 mL).
-
Add thionyl chloride (40.0 g, 0.336 mol) dropwise at room temperature.
-
Heat the mixture to reflux (around 40 °C) for 2 hours.
-
Cool the reaction mixture to 0 °C.
-
In a separate flask, prepare a suspension of aluminum chloride (82.0 g, 0.615 mol) in dichloromethane (300 mL) and cool to 0 °C.
-
Slowly add the acid chloride solution to the aluminum chloride suspension, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Carefully pour the reaction mixture onto crushed ice (500 g) with vigorous stirring.
-
Add concentrated HCl (50 mL) to dissolve the aluminum salts.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 150 mL).
-
Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then treated with a mixture of THF (200 mL) and 2 M HCl (100 mL) and stirred at 50 °C for 2 hours to ensure complete deprotection of the MOM group.
-
After cooling, the product is extracted with ethyl acetate (3 x 150 mL). The combined organic layers are washed with brine, dried, and concentrated to give the crude 4-oxochroman-8-carboxylic acid.
-
Purify by recrystallization from ethanol/water.
Expected Yield and Purity:
| Parameter | Value |
| Expected Yield | 70-80% |
| Purity (by HPLC) | >97% |
Step 3: Synthesis of this compound (Final Product)
The final step is the esterification of the carboxylic acid with methanol in the presence of an acid catalyst.
Reaction Scheme:
Caption: Esterification to the final product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| 4-Oxochroman-8-carboxylic Acid | 192.17 | 40.0 | 0.208 | 1.0 |
| Methanol (MeOH) | - | 400 mL | - | - |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 4.0 mL | - | Catalytic |
Procedure:
-
Suspend 4-oxochroman-8-carboxylic acid (40.0 g, 0.208 mol) in methanol (400 mL) in a 1 L round-bottom flask.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (4.0 mL).
-
Heat the reaction mixture to reflux (around 65 °C) and maintain for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (300 mL) and wash with saturated sodium bicarbonate solution (2 x 150 mL) and then with brine (150 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) or by recrystallization from a suitable solvent system like ethyl acetate/hexanes to yield this compound as a solid.
Expected Yield and Purity:
| Parameter | Value |
| Expected Yield | 90-98% |
| Purity (by HPLC) | >99% |
| Melting Point | 94-96 °C |
Summary of Quantitative Data
| Step | Starting Material | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity |
| 1 | 2-Hydroxy-3-methylbenzoic Acid | 2-(Methoxymethoxy)-3-methylbenzoic Acid | 64.5 | 55.0 - 61.3 | 85 - 95 | >98% |
| 2 | 2-(Methoxymethoxy)-3-methylbenzoic Acid | 4-Oxochroman-8-carboxylic Acid | 53.8 | 37.7 - 43.0 | 70 - 80 | >97% |
| 3 | 4-Oxochroman-8-carboxylic Acid | This compound | 42.9 | 38.6 - 42.0 | 90 - 98 | >99% |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Chloromethyl methyl ether is a known carcinogen and should be handled with extreme care.
-
Thionyl chloride and aluminum chloride are corrosive and react violently with water. Handle with appropriate precautions.
-
Concentrated sulfuric acid is highly corrosive.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. By following the outlined procedures, researchers and drug development professionals can reliably produce this valuable intermediate in high yield and purity, facilitating further research and development activities. The use of clear diagrams and tables aims to simplify the process and ensure successful implementation.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-Oxochroman-8-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of methyl 4-oxochroman-8-carboxylate synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and logical synthetic route involves a two-step process:
-
Williamson Ether Synthesis: This step involves the etherification of a substituted methyl salicylate, specifically methyl 2-hydroxybenzoate, with methyl chloroacetate to form the intermediate, methyl 2-((2-methoxy-2-oxoethyl)oxy)benzoate.
-
Intramolecular Friedel-Crafts Acylation: The intermediate is then cyclized using a strong acid catalyst, such as polyphosphoric acid (PPA), to yield the final product, this compound.
Q2: What are the critical parameters affecting the yield in the Williamson ether synthesis step?
A2: The key factors influencing the yield of the etherification step are the choice of base, solvent, and reaction temperature. A moderately strong base like potassium carbonate is often sufficient to deprotonate the phenolic hydroxyl group. Anhydrous polar aprotic solvents such as acetonitrile or N,N-dimethylformamide (DMF) are preferred to facilitate the SN2 reaction. The reaction is typically conducted at elevated temperatures, generally between 50-100 °C.
Q3: Why is my intramolecular Friedel-Crafts cyclization failing or giving a low yield?
A3: Low yields in this step can be attributed to several factors. The aromatic ring of the intermediate is somewhat deactivated by the ester group, which can make the cyclization challenging. The potency of the cyclizing agent is crucial; polyphosphoric acid (PPA) is a common choice for this type of reaction. Reaction temperature and time are also critical; insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition or side reactions. The presence of moisture can also deactivate the PPA catalyst.
Q4: What are the likely side products in this synthesis?
A4: In the first step, incomplete reaction can leave unreacted methyl 2-hydroxybenzoate. In the second step, potential side products can include the hydrolyzed carboxylic acid if moisture is present, or polymeric materials if the reaction conditions are too harsh. Positional isomers are generally not a major concern in this specific intramolecular cyclization due to the directing effect of the ether linkage.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 (Etherification) | 1. Incomplete deprotonation of the phenol. 2. Inactive alkylating agent. 3. Inappropriate solvent. 4. Reaction temperature is too low. | 1. Ensure a sufficiently strong and anhydrous base is used (e.g., anhydrous K₂CO₃). 2. Use fresh, high-purity methyl chloroacetate. 3. Switch to a polar aprotic solvent like anhydrous acetonitrile or DMF. 4. Increase the reaction temperature to 80-100 °C and monitor the reaction progress by TLC. |
| Low yield in Step 2 (Cyclization) | 1. Deactivated aromatic ring. 2. Insufficiently strong cyclizing agent. 3. Presence of moisture. 4. Reaction temperature or time is not optimal. | 1. This is an inherent challenge. Ensure optimal conditions for the chosen catalyst. 2. Use freshly prepared or high-quality polyphosphoric acid (PPA). Eaton's reagent (P₂O₅ in methanesulfonic acid) can be a more potent alternative. 3. Ensure all reagents and glassware are thoroughly dried. 4. Optimize the reaction temperature (typically 80-120 °C) and time by running small-scale trials. |
| Product is difficult to purify | 1. Presence of unreacted starting materials. 2. Formation of oily byproducts. 3. Co-elution of impurities during chromatography. | 1. Improve the conversion in each step. Consider a basic wash to remove unreacted phenolic starting material after step 1. 2. Optimize reaction conditions to minimize side reactions. A thorough aqueous workup after the PPA cyclization is crucial. 3. Use a different solvent system for column chromatography or consider recrystallization. |
| Inconsistent Results | 1. Variability in reagent quality. 2. Presence of atmospheric moisture. | 1. Use reagents from a reliable source and of high purity. 2. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon), especially the cyclization step. |
Experimental Protocols
Step 1: Synthesis of Methyl 2-((2-methoxy-2-oxoethyl)oxy)benzoate
This procedure is based on the principles of the Williamson ether synthesis.
-
Reagents and Materials:
-
Methyl 2-hydroxybenzoate
-
Methyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 2-hydroxybenzoate (1.0 eq).
-
Add anhydrous acetonitrile to dissolve the starting material.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Add methyl chloroacetate (1.2 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Evaporate the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
| Parameter | Value |
| Reactant Ratio (Salicylate:Chloroacetate:Base) | 1 : 1.2 : 1.5 |
| Solvent | Anhydrous Acetonitrile |
| Temperature | Reflux (~82 °C) |
| Reaction Time | 4 - 6 hours |
| Typical Yield | 85 - 95% |
Step 2: Synthesis of this compound
This procedure utilizes an intramolecular Friedel-Crafts acylation catalyzed by polyphosphoric acid.
-
Reagents and Materials:
-
Methyl 2-((2-methoxy-2-oxoethyl)oxy)benzoate
-
Polyphosphoric acid (PPA)
-
Ice-water
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a dry round-bottom flask, place polyphosphoric acid (10 times the weight of the starting material).
-
Heat the PPA to 80-90 °C with stirring.
-
Slowly add methyl 2-((2-methoxy-2-oxoethyl)oxy)benzoate (1.0 eq) to the hot PPA with vigorous stirring.
-
Continue heating and stirring the mixture at 90-100 °C for 2-3 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture slightly and pour it carefully onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic extracts and wash with water, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
| Parameter | Value |
| Cyclizing Agent | Polyphosphoric Acid (PPA) |
| Reactant:PPA Ratio (w/w) | 1 : 10 |
| Temperature | 90 - 100 °C |
| Reaction Time | 2 - 3 hours |
| Typical Yield | 60 - 75% |
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: A decision tree for troubleshooting low yield issues.
troubleshooting common issues in chromanone synthesis
Welcome to the Technical Support Center for Chromanone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of chromanones. Here you will find detailed information to help you overcome common challenges in your experimental work.
Frequently Asked Questions (FAQs)
Q1: My chromanone synthesis is resulting in a very low yield. What are the general factors I should investigate?
A1: Low yields in chromanone synthesis can stem from several factors. Systematically review your experimental setup and conditions, paying close attention to:
-
Purity of Starting Materials: Impurities in your phenol or β-ketoester can lead to side reactions or inhibit the desired reaction.
-
Reaction Conditions: Temperature, reaction time, and solvent are critical. Ensure these are optimized for your specific substrates and catalyst.
-
Catalyst Activity: The choice and handling of the catalyst are crucial. For acid-catalyzed reactions, ensure the acid is of the appropriate strength and concentration. For Lewis acid catalysts, their activity can be diminished by moisture.
-
Moisture Content: Many chromanone syntheses are sensitive to water. Ensure all glassware is thoroughly dried and use anhydrous solvents where necessary.
-
Work-up and Purification: Product loss can occur during extraction, washing, and purification steps. Optimize your purification protocol to minimize such losses.
Q2: I am observing the formation of a coumarin as a major byproduct instead of the desired chromone. How can I improve the selectivity?
A2: The competition between chromone and coumarin formation is a common issue, particularly in reactions like the Pechmann condensation and its variations. The choice of condensing agent is the most critical factor in controlling selectivity.
-
Simonis Chromone Cyclization: This variation of the Pechmann condensation specifically aims for chromone synthesis. The use of phosphorus pentoxide (P₂O₅) as a condensing agent favors the formation of chromones over coumarins.[1][2] In the Simonis reaction, the ketone of the β-ketoester is activated by P₂O₅ to react with the phenolic hydroxyl group first, leading to the chromone product.[1]
-
Pechmann Condensation: Traditional Pechmann conditions using strong Brønsted acids like sulfuric acid (H₂SO₄) tend to favor coumarin synthesis.[2] To favor chromanone formation, you should switch to a Simonis-type reaction with P₂O₅.
Q3: What are the most common methods for purifying chromanones?
A3: The most widely used method for purifying chromanones is flash column chromatography on silica gel. The choice of eluent system will depend on the polarity of your specific chromanone derivative. A typical starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
For a detailed protocol on flash column chromatography, please refer to the "Experimental Protocols" section below.
Troubleshooting Guides
Simonis Chromone Synthesis
The Simonis reaction is a key method for selectively synthesizing chromones from phenols and β-ketoesters using phosphorus pentoxide (P₂O₅).
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive P₂O₅ (hydrolyzed).2. Reaction temperature is too low.3. Impure starting materials.4. Steric hindrance from bulky substituents on the phenol or β-ketoester. | 1. Use fresh, high-quality P₂O₅. Keep the reagent bottle tightly sealed.2. Gradually increase the reaction temperature. Monitor for decomposition.3. Purify phenols (e.g., by distillation or recrystallization) and β-ketoesters (e.g., by distillation).4. Consider using a more reactive, less hindered substrate if possible. |
| Formation of Coumarin | Incorrect reaction pathway is being favored. This can happen if the ester group of the β-ketoester reacts before the ketone. | Ensure that P₂O₅ is used as the condensing agent, as this promotes the Simonis pathway to the chromone.[1][2] Avoid strong Brønsted acids like H₂SO₄. |
| Complex reaction mixture/tar formation | 1. Reaction temperature is too high, leading to decomposition.2. Purity of starting materials is low. | 1. Optimize the reaction temperature by starting at a lower temperature and gradually increasing it. Monitor the reaction by TLC.2. Ensure the purity of your phenol and β-ketoester. |
Intramolecular Friedel-Crafts Acylation
This method involves the cyclization of a suitable precursor, often a 3-phenoxypropanoic acid or its corresponding acyl chloride, to form the chromanone ring. The reaction is typically catalyzed by a Lewis acid or a strong Brønsted acid.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Lewis acid catalyst (e.g., AlCl₃, FeCl₃) due to moisture.2. Insufficient catalyst loading.3. Deactivated aromatic ring due to electron-withdrawing substituents.4. Incorrect solvent. | 1. Use fresh, anhydrous Lewis acid. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Increase the molar equivalents of the Lewis acid. Stoichiometric amounts are often required.[3]3. This reaction works best with electron-rich aromatic rings. If your substrate is deactivated, consider a different synthetic route.4. Use an appropriate solvent that does not complex strongly with the Lewis acid (e.g., dichloromethane, nitrobenzene). |
| Side Reactions (e.g., intermolecular acylation, rearrangement) | 1. High concentration favoring intermolecular reactions.2. Formation of unstable carbocation intermediates (less common in acylation). | 1. Perform the reaction under high dilution conditions to favor intramolecular cyclization.2. Friedel-Crafts acylations are generally less prone to rearrangements compared to alkylations.[3] |
| Difficulty in isolating the product | The product forms a stable complex with the Lewis acid catalyst. | During work-up, ensure the reaction mixture is quenched with ice-water or dilute acid to break up the product-catalyst complex. |
Quantitative Data Summary
The yield of chromanone synthesis is highly dependent on the specific substrates, catalyst, and reaction conditions. Below are some examples illustrating the effect of different catalysts on yield.
Table 1: Comparison of Catalysts in Pechmann-type Reactions for Coumarin/Chromanone Synthesis
| Phenol | β-Ketoester | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Phloroglucinol | Ethyl acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O (10) | - | 110 | - | Coumarin | 88 | [4] |
| Resorcinol | Ethyl acetoacetate | FeCl₃·6H₂O (10) | Toluene | Reflux | 16 | Coumarin | High | [5] |
| Resorcinol | Ethyl acetoacetate | Tamarind Juice (20) | Water | 90 | 24 | Coumarin | 83 | [6] |
| m-Cresol | Ethyl acetoacetate | InCl₃ (3) | - | RT (Ball Mill) | 5 min | Coumarin | 95 | [7] |
Note: The data in this table primarily focuses on coumarin synthesis via Pechmann condensation, as this is more widely reported with varied catalysts. For chromanone synthesis, the Simonis reaction with P₂O₅ is the most direct route.
Experimental Protocols
Protocol 1: General Procedure for Simonis Chromone Synthesis
This protocol describes a general method for the synthesis of a chromone from a phenol and a β-ketoester using phosphorus pentoxide.
Materials:
-
Phenol derivative
-
β-ketoester (e.g., ethyl acetoacetate)
-
Phosphorus pentoxide (P₂O₅)
-
Anhydrous solvent (e.g., toluene, xylene)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for column chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), add the phenol (1.0 eq) and the β-ketoester (1.1 eq).
-
Addition of P₂O₅: Slowly add phosphorus pentoxide (P₂O₅) (2.0 - 3.0 eq) to the stirred mixture. The addition can be exothermic.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-140 °C) and maintain for the required time (monitor by TLC).
-
Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: General Procedure for Intramolecular Friedel-Crafts Acylation
This protocol outlines a general method for the synthesis of a chromanone via intramolecular Friedel-Crafts acylation of a 3-phenoxypropanoic acid.
Materials:
-
3-Phenoxypropanoic acid derivative
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Anhydrous Lewis acid (e.g., AlCl₃, FeCl₃)[3]
-
Anhydrous solvent (e.g., dichloromethane (DCM), nitrobenzene)
-
Ice-water
-
Dilute HCl
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for column chromatography
Procedure:
-
Formation of Acyl Chloride (if starting from carboxylic acid):
-
In a round-bottom flask, dissolve the 3-phenoxypropanoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂).
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux for 1-2 hours.
-
Remove the excess SOCl₂ under reduced pressure to obtain the crude acyl chloride. Use this directly in the next step.
-
-
Friedel-Crafts Cyclization:
-
In a separate flame-dried flask under an inert atmosphere, suspend the anhydrous Lewis acid (e.g., AlCl₃, 1.2-2.0 eq) in an anhydrous solvent (e.g., DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the acyl chloride in the same anhydrous solvent to the Lewis acid suspension.
-
Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC.
-
-
Work-up:
-
Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
Stir until the complex decomposes.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers and wash with dilute HCl, saturated NaHCO₃ solution, water, and finally brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Chromanone Synthesis Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in chromanone synthesis.
NF-κB Signaling Pathway and Potential Inhibition by Chromanones
Chromanone derivatives have been shown to exhibit anti-inflammatory effects, in part by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of inflammation.
Caption: Simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by chromanone derivatives.
References
- 1. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 3. Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones - American Chemical Society [acs.digitellinc.com]
- 4. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijisrt.com [ijisrt.com]
- 7. mdpi.com [mdpi.com]
optimization of reaction conditions for methyl 4-oxochroman-8-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of methyl 4-oxochroman-8-carboxylate. The content is tailored for researchers, scientists, and professionals in drug development.
I. Synthetic Workflow Overview
The synthesis of this compound is typically approached via a two-step process. The first step involves the formation of the chromanone core structure through an intramolecular Friedel-Crafts acylation of a suitable precursor, yielding 4-oxochroman-8-carboxylic acid. The second step is the esterification of the resulting carboxylic acid to the desired methyl ester.
Caption: Proposed two-step synthesis of this compound.
II. Experimental Protocols
Step 1: Synthesis of 4-Oxochroman-8-carboxylic Acid via Intramolecular Friedel-Crafts Acylation
This procedure outlines the cyclization of a substituted phenoxypropanoic acid to form the chromanone ring. Polyphosphoric acid (PPA) is a common reagent for this transformation.
Materials:
-
3-(2-carboxyphenoxy)propanoic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3-(2-carboxyphenoxy)propanoic acid.
-
Add polyphosphoric acid (typically 10-20 times the weight of the starting material).
-
Heat the mixture with stirring, typically to 80-100 °C, for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
The aqueous mixture is then extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution to remove unreacted starting material and acidic byproducts.
-
The aqueous layer from the bicarbonate wash is acidified with 1 M HCl to precipitate the product, 4-oxochroman-8-carboxylic acid.
-
The precipitate is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of this compound via Fischer Esterification
This protocol describes the conversion of the carboxylic acid intermediate to its methyl ester.[1][2][3][4]
Materials:
-
4-Oxochroman-8-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 4-oxochroman-8-carboxylic acid in an excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).
-
Heat the mixture to reflux (approximately 65 °C) for 4-6 hours. The reaction should be monitored by TLC.[5]
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or recrystallization.
III. Troubleshooting and FAQs
This section addresses common issues that may arise during the synthesis and provides potential solutions.
Troubleshooting Guide: Intramolecular Friedel-Crafts Acylation (Step 1)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Insufficient activation of the carboxylic acid. | Increase the amount of PPA or use a stronger Lewis acid like AlCl₃. Ensure anhydrous conditions. |
| Reaction temperature is too low. | Gradually increase the reaction temperature, monitoring for decomposition. | |
| Steric hindrance preventing cyclization. | Consider alternative synthetic routes or starting materials with less steric bulk. | |
| Formation of Polymeric Byproducts | Intermolecular reactions are competing with the desired intramolecular cyclization. | Perform the reaction under high dilution conditions to favor intramolecular cyclization. |
| Product is Difficult to Purify | Contamination with starting material. | Ensure complete reaction by extending the reaction time or increasing the temperature. Purify by recrystallization or column chromatography. |
| Presence of isomeric products. | Optimize reaction conditions (temperature, catalyst) to improve regioselectivity. Purification may require preparative HPLC. |
Troubleshooting Guide: Fischer Esterification (Step 2)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction (Low Yield) | The reaction is reversible and has reached equilibrium. | Use a large excess of methanol to shift the equilibrium towards the product.[2][3][4] Remove water as it forms using a Dean-Stark apparatus or molecular sieves.[2][4] |
| Insufficient acid catalyst. | Increase the amount of sulfuric acid catalyst. | |
| Hydrolysis of the Ester during Workup | The ester is sensitive to basic conditions. | Use a mild base like sodium bicarbonate for washing and avoid prolonged contact. Ensure the washing solutions are cold. |
| Presence of Unreacted Carboxylic Acid in the Final Product | Incomplete esterification. | Re-subject the product to the reaction conditions or purify using column chromatography. A basic wash during workup should remove most of the unreacted acid. |
| Side Product Formation (e.g., from decomposition) | Reaction temperature is too high or reaction time is too long. | Optimize the reaction temperature and time based on TLC monitoring. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in Fischer esterification? A1: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[2][3][4]
Q2: Why is it important to use anhydrous methanol in the esterification step? A2: The presence of water can shift the equilibrium of the Fischer esterification back towards the starting materials (carboxylic acid and alcohol), reducing the yield of the desired ester.[2][4]
Q3: My Friedel-Crafts acylation is not working. What are some alternative methods to form the chromanone ring? A3: If the intramolecular Friedel-Crafts acylation is problematic, you could explore other cyclization strategies such as a Perkin condensation followed by cyclization, or a Vilsmeier-Haack reaction on a suitable precursor.
Q4: How can I effectively purify the final product, this compound? A4: Column chromatography on silica gel is a common and effective method. A solvent system of ethyl acetate and hexane is a good starting point for elution.[6] Recrystallization from a suitable solvent system can also be employed if the product is a solid.
Q5: What are the key characterization techniques for the final product? A5: The structure and purity of this compound can be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the ester and ketone functional groups can be verified by IR spectroscopy.
IV. Logical Troubleshooting Flowchart
This diagram illustrates a logical approach to troubleshooting low yield in the overall synthesis.
Caption: A step-by-step guide to diagnosing and resolving low product yield.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. researchgate.net [researchgate.net]
stability issues of methyl 4-oxochroman-8-carboxylate under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of methyl 4-oxochroman-8-carboxylate. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability issues during their experiments.
Disclaimer: Specific experimental stability data for this compound is not extensively available in public literature. The following guidance is based on the chemical properties of its functional groups (ester, ketone, ether) and established principles of pharmaceutical forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the most likely stability issues for this compound?
A1: Based on its structure, the primary stability concerns for this compound are hydrolysis of the methyl ester group under acidic or basic conditions. Other potential issues include degradation of the chromanone core under harsh oxidative, thermal, or photolytic stress.
Q2: How can I prevent hydrolysis of the methyl ester during my experiments?
A2: To minimize hydrolysis, maintain the pH of your solutions between 4 and 6. Avoid strongly acidic or basic conditions, especially at elevated temperatures. If your experimental conditions require a different pH, consider performing the experiment at a lower temperature and for a shorter duration to reduce the rate of hydrolysis.
Q3: Is this compound sensitive to light?
A3: The chromanone ring system contains a chromophore that may absorb UV light, potentially leading to photodegradation. It is recommended to protect solutions of the compound from direct light, especially high-energy UV light, by using amber vials or covering the experimental setup with aluminum foil.
Q4: What are the expected degradation products of this compound?
A4: The most probable degradation product is the corresponding carboxylic acid (4-oxochroman-8-carboxylic acid) resulting from the hydrolysis of the methyl ester. Under more severe stress conditions, further degradation of the chromanone ring could occur, leading to more complex mixtures of smaller aromatic or aliphatic compounds.
Troubleshooting Guides
Issue 1: Loss of compound purity over time in aqueous solution.
| Possible Cause | Suggested Solution |
| Hydrolysis of the methyl ester | - Confirm the pH of your solution. If it is outside the optimal range (pH 4-6), adjust it accordingly. - Analyze for the presence of 4-oxochroman-8-carboxylic acid. - If possible, reduce the temperature of your experiment. - Prepare fresh solutions immediately before use. |
| Oxidative degradation | - Degas your solvent to remove dissolved oxygen. - Consider adding a suitable antioxidant if compatible with your experimental design. |
| Microbial contamination | - Use sterile buffers and solvents. - Filter-sterilize the final solution. |
Issue 2: Appearance of unknown peaks in HPLC analysis after stress testing.
| Possible Cause | Suggested Solution |
| Forced degradation | - Characterize the unknown peaks using techniques like LC-MS or NMR to identify the degradation products. - Compare the degradation profile under different stress conditions (acid, base, oxidation, heat, light) to understand the degradation pathway. |
| Interaction with excipients or other components | - Perform stress studies on the individual components to identify any interactions. |
Experimental Protocols
The following are general protocols for conducting forced degradation studies on this compound, based on ICH guidelines. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1][2]
Hydrolytic Degradation
-
Acid Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Add an equal volume of 0.1 N HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60 °C).
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with a suitable base (e.g., 0.1 N NaOH) before analysis.
-
Analyze the samples by a stability-indicating HPLC method.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent.
-
Add an equal volume of 0.1 N NaOH.
-
Incubate the mixture at room temperature.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with a suitable acid (e.g., 0.1 N HCl) before analysis.
-
Analyze the samples by HPLC.
-
-
Neutral Hydrolysis:
-
Dissolve this compound in water (with a co-solvent if necessary).
-
Reflux the solution at a controlled temperature (e.g., 60 °C).
-
Withdraw samples at appropriate time intervals.
-
Analyze the samples by HPLC.
-
Oxidative Degradation
-
Prepare a solution of this compound.
-
Add a solution of 3% hydrogen peroxide.
-
Keep the mixture at room temperature, protected from light.
-
Withdraw samples at appropriate time intervals.
-
Analyze the samples by HPLC.
Thermal Degradation
-
Place the solid compound in a thermostatically controlled oven at a high temperature (e.g., 80 °C).
-
Withdraw samples at appropriate time intervals.
-
Prepare solutions of the samples and analyze by HPLC.
Photolytic Degradation
-
Expose a solution of the compound to a light source with a combined UV and visible output (e.g., 1.2 million lux hours and 200 watt-hours/square meter).[1]
-
Keep a control sample protected from light at the same temperature.
-
Withdraw samples at appropriate time intervals.
-
Analyze the samples by HPLC.
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Potential Observations
| Stress Condition | Reagent/Parameter | Temperature | Duration | Potential Primary Degradation Product |
| Acid Hydrolysis | 0.1 N HCl | 60 °C | 24 hours | 4-oxochroman-8-carboxylic acid |
| Base Hydrolysis | 0.1 N NaOH | Room Temp. | 24 hours | 4-oxochroman-8-carboxylic acid |
| Neutral Hydrolysis | Water | 60 °C | 24 hours | 4-oxochroman-8-carboxylic acid |
| Oxidation | 3% H₂O₂ | Room Temp. | 24 hours | Oxidized chromanone derivatives |
| Thermal (Solid) | 80 °C | 48 hours | Varies | Varies |
| Photolytic (Solution) | UV/Vis Light | Room Temp. | As per ICH Q1B | Photodegradation products |
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation studies.
Hypothetical Degradation Pathway
Caption: Potential degradation pathways.
References
preventing side reactions in the synthesis of chromanone derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of chromanone derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. My intramolecular cyclization of a 2'-hydroxychalcone is giving a low yield of the desired chromanone. What are the possible reasons and solutions?
Low yields in the acid-catalyzed cyclization of 2'-hydroxychalcones to form chromanones are a common issue. Several factors can contribute to this, primarily the formation of undesired side products.
Possible Causes and Troubleshooting Steps:
-
Formation of Flavone as a Byproduct: The most common side reaction is the oxidation of the chromanone product to the corresponding flavone, especially under harsh acidic conditions or in the presence of oxidizing agents.
-
Solution: Employ milder reaction conditions. Instead of strong acids like concentrated sulfuric acid, consider using weaker acids such as methanesulfonic acid in ethanol or piperidine in water.[1] It is also crucial to carry out the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
-
Formation of Aurone as a Byproduct: Depending on the reaction conditions and the substrate, aurone formation can compete with chromanone synthesis. This is particularly prevalent when using certain metal-mediated oxidative cyclization methods.
-
Solution: Avoid reagents known to favor aurone formation, such as Hg(OAc)2, CuBr2, and Tl(NO3)3.[2] Stick to acid-catalyzed cyclization methods for a higher selectivity towards chromanones.
-
-
Incomplete Reaction: The cyclization may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, you can try extending the reaction time or slightly increasing the temperature. However, be cautious as prolonged heating can also promote side reactions.
-
-
Decomposition of Starting Material or Product: The 2'-hydroxychalcone starting material or the chromanone product might be unstable under the reaction conditions.
-
Solution: If you suspect decomposition, try running the reaction at a lower temperature for a longer duration. Ensure that the work-up procedure is not overly acidic or basic, which could degrade the product.[3]
-
2. I am observing the formation of multiple products in my Friedel-Crafts acylation reaction to synthesize a chromanone precursor. How can I improve the regioselectivity?
Poor regioselectivity in Friedel-Crafts acylation is a frequent challenge, leading to a mixture of ortho- and para-acylated products, which complicates purification and reduces the yield of the desired isomer.
Possible Causes and Troubleshooting Steps:
-
Steric Hindrance: The directing effect of the activating group on the aromatic ring can be influenced by steric hindrance from the acylating agent or the substrate itself.
-
Solution: The choice of Lewis acid catalyst can influence regioselectivity. While AlCl3 is commonly used, exploring other Lewis acids like ZnCl2 or BF3·OEt2 might offer better control.[4] Additionally, performing the reaction at a lower temperature can sometimes enhance the formation of the thermodynamically favored product.
-
-
Reaction Conditions: The solvent and temperature can significantly impact the isomer ratio.
-
Solution: Experiment with different solvents. For instance, using a non-polar solvent like carbon disulfide might favor para-substitution, while a more polar solvent like nitrobenzene could lead to a different isomer ratio. A systematic optimization of the reaction temperature is also recommended.
-
3. During the Baker-Venkataraman rearrangement to form the 1,3-diketone precursor for my chromone, I am getting a low yield. What could be wrong?
The Baker-Venkataraman rearrangement is a key step in many chromone syntheses, and its efficiency is crucial for the overall yield.
Possible Causes and Troubleshooting Steps:
-
Incomplete Reaction: The rearrangement may not have reached completion.
-
Solution: Ensure that a sufficiently strong base is used to generate the enolate. Common bases include potassium hydroxide, sodium hydride, or potassium tert-butoxide.[5] The reaction often requires heating, so ensure the temperature is optimal and the reaction time is sufficient. Monitoring by TLC is essential.
-
-
Hydrolysis of the Ester: The starting o-acyloxyacetophenone or the 1,3-diketone product can be susceptible to hydrolysis, especially if there is moisture in the reaction.
-
Solution: Use anhydrous solvents and reagents.[5] Perform the reaction under an inert atmosphere to exclude moisture. The work-up should be carefully controlled to avoid prolonged exposure to strongly acidic or basic aqueous conditions.
-
-
Side Reactions of the 1,3-Diketone: The 1,3-diketone product can undergo further reactions under the basic conditions.
-
Solution: Once the rearrangement is complete (as indicated by TLC), the reaction should be quenched promptly and the product isolated. Avoid unnecessarily long reaction times or excessive heating.
-
4. My final chromanone product is difficult to purify. What are the best methods for purification?
Purification of chromanone derivatives can be challenging due to the presence of structurally similar side products.
Recommended Purification Techniques:
-
Flash Column Chromatography: This is the most common and effective method for purifying chromanone derivatives.[6] A silica gel stationary phase is typically used, with a solvent system tailored to the polarity of the specific derivative. A gradient elution from a non-polar solvent (like hexane or heptane) to a more polar solvent (like ethyl acetate) is often effective in separating the desired product from impurities.
-
Recrystallization: If the chromanone derivative is a solid, recrystallization can be a highly effective method for obtaining a pure product. The choice of solvent is critical and may require some experimentation. Common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexane.
-
Preparative HPLC: For very challenging separations or to isolate minor components, preparative High-Performance Liquid Chromatography (HPLC) can be employed. This technique offers higher resolution than flash chromatography but is generally more expensive and time-consuming for large-scale purifications.
Quantitative Data Summary
The yield of chromanone derivatives is highly dependent on the chosen synthetic method and the specific substrate. The following table summarizes typical yields for different synthetic approaches.
| Synthetic Method | Catalyst/Reagent | Typical Yield Range (%) | Reference |
| Intramolecular Cyclization of 2'-Hydroxychalcones | Methanesulfonic acid/Ethanol | 11-13 | [1] |
| Intramolecular Cyclization of 2'-Hydroxychalcones | Piperidine/Water | 74-93 | [1] |
| Microwave-Assisted Aldol Condensation/Cyclization | DIPA/Ethanol | 17-88 | [6][7] |
| Baker-Venkataraman Rearrangement & Acid-Catalyzed Cyclization | KOH/Pyridine, then HCl/AcOH | ~89 (over three steps) | [6] |
| Friedel-Crafts Acylation (precursor synthesis) | BF3·OEt2/Propionic acid | ~61 | [8] |
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2-Alkyl-Chroman-4-ones [6]
This protocol describes a one-pot synthesis via a base-promoted crossed aldol condensation followed by an intramolecular oxa-Michael addition.
Materials:
-
Appropriate 2'-hydroxyacetophenone
-
Appropriate aldehyde (1.1 equivalents)
-
Diisopropylamine (DIPA) (1.1 equivalents)
-
Ethanol (to make a 0.4 M solution of the acetophenone)
-
Dichloromethane
-
10% aqueous NaOH
-
1 M aqueous HCl
-
Brine
-
Magnesium sulfate (MgSO4)
Procedure:
-
To a 0.4 M solution of the appropriate 2'-hydroxyacetophenone in ethanol, add the appropriate aldehyde (1.1 equivalents) and DIPA (1.1 equivalents).
-
Heat the mixture using microwave irradiation at 160–170 °C for 1 hour (fixed hold time, normal absorption).
-
After cooling, dilute the reaction mixture with dichloromethane.
-
Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.
-
Dry the organic phase over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired chroman-4-one.
Protocol 2: Synthesis of a Flavone via Baker-Venkataraman Rearrangement and Cyclization [6]
This multi-step protocol is suitable for the synthesis of flavones, which are closely related to chromanones.
Materials:
-
3′-Bromo-5′-chloro-2′-hydroxyacetophenone
-
Benzoyl chloride
-
Pyridine
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Acetic acid (AcOH)
Procedure:
-
Esterification: React 3′-bromo-5′-chloro-2′-hydroxyacetophenone with benzoyl chloride in pyridine at room temperature for 2 hours.
-
Baker-Venkataraman Rearrangement: Add KOH to the reaction mixture and heat at 50 °C for 4 hours to yield the diketo intermediate.
-
Cyclization: Acidify the reaction mixture with HCl and reflux in acetic acid for 14 hours to effect cyclization and dehydration to the flavone.
-
Isolate and purify the product using standard techniques such as extraction and chromatography.
Protocol 3: Friedel-Crafts Acylation for Chromanone Precursor Synthesis [8]
This protocol describes the synthesis of a 1-(2,3-dihydroxyphenyl)propan-1-one, a precursor that can be further elaborated to a chromanone derivative.
Materials:
-
Pyrocatechol
-
Propionic acid (12 equivalents)
-
Boron trifluoride etherate (BF3·OEt2) (1 equivalent)
-
Dichloromethane
-
Brine
-
Aqueous NaHCO3
-
Magnesium sulfate (MgSO4)
Procedure:
-
Combine pyrocatechol, propionic acid, and BF3·OEt2 in a microwave vial.
-
Heat the mixture under microwave irradiation at 160 °C for a short period (e.g., 5 minutes).
-
After cooling to room temperature, dissolve the reaction mixture in dichloromethane.
-
Wash the organic phase with brine and then with aqueous NaHCO3.
-
Dry the organic phase over MgSO4, filter, and evaporate the solvent.
-
Purify the crude product by chromatography to afford the desired propiophenone.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway: Inhibition of the NF-κB Pathway by Chromanone Derivatives
Certain chromanone derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[9][10] The diagram below illustrates the key steps in this pathway and the potential point of intervention by chromanone derivatives.
Caption: Inhibition of the NF-κB signaling pathway by a chromanone derivative.
Experimental Workflow: Troubleshooting Low Yield in Chromanone Synthesis
The following diagram outlines a logical workflow for troubleshooting low yields in the synthesis of chromanones.
Caption: A workflow for troubleshooting low yields in chromanone synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. chemijournal.com [chemijournal.com]
- 3. How To [chem.rochester.edu]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HM-chromanone attenuates TNF-α-mediated inflammation and insulin resistance by controlling JNK activation and NF-κB pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
characterization and removal of impurities in methyl 4-oxochroman-8-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 4-oxochroman-8-carboxylate. The information is designed to address specific issues that may be encountered during the synthesis, purification, and characterization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: The impurities in this compound synthesis are highly dependent on the synthetic route employed. A common and efficient method involves the intramolecular cyclization of a substituted phenolic ester. Based on this, potential impurities include:
-
Unreacted Starting Materials: Such as methyl 2-hydroxy-3-(3-chloropropyl)benzoate or related precursors.
-
Incomplete Cyclization Products: The acyclic precursor may remain if the cyclization reaction does not go to completion.
-
Side-Products from Intermolecular Reactions: Instead of intramolecular cyclization, two molecules of the precursor could react, leading to dimeric impurities.
-
Hydrolysis Products: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, particularly under acidic or basic conditions.
-
Solvent Adducts: Residual solvents from the reaction or purification steps can form adducts with the final product.
Q2: What analytical techniques are best suited for characterizing impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[1][2]
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying the main compound and its impurities. A reverse-phase C18 column is often a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of the main compound and any isolated impurities.
-
Mass Spectrometry (MS): Provides molecular weight information, which is vital for identifying unknown impurities, often used in conjunction with HPLC (LC-MS).
Q3: What are the recommended methods for removing impurities from this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: This is often the most effective method for removing small amounts of impurities. Suitable solvents include ethanol, methanol, or a mixture of ethyl acetate and hexane.
-
Column Chromatography: Silica gel column chromatography can be used to separate the desired product from significant amounts of impurities with different polarities.
-
Preparative HPLC: For very challenging separations or to obtain highly pure material for use as an analytical standard, preparative HPLC is a powerful option.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider increasing the reaction time or temperature. Ensure the reagents are of high purity and added in the correct stoichiometry. |
| Suboptimal Reaction Conditions | The choice of base and solvent is critical for the intramolecular cyclization. If using a base-catalyzed cyclization, ensure anhydrous conditions, as water can inhibit the reaction and lead to hydrolysis. Experiment with different bases (e.g., sodium hydride, potassium carbonate) and solvents (e.g., THF, DMF). |
| Product Degradation | The chromanone ring can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures. Neutralize the reaction mixture promptly during workup and avoid prolonged exposure to extreme pH. |
| Losses During Workup/Purification | Optimize the extraction and recrystallization procedures. Ensure the correct pH is used during aqueous washes to minimize product loss. For recrystallization, perform small-scale solvent screening to find the optimal solvent system that provides good recovery of pure crystals. |
Problem 2: Presence of Significant Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Unreacted Starting Material | Improve the reaction conversion by adjusting reaction time, temperature, or reagent stoichiometry. During purification, select a recrystallization solvent in which the starting material is more soluble than the product. |
| Formation of Side-Products | If intermolecular side-products are observed, consider running the reaction at a lower concentration to favor the intramolecular cyclization. The choice of base and reaction temperature can also influence the formation of side-products. |
| Hydrolysis of the Ester | Use anhydrous solvents and reagents. During workup, use a mild base (e.g., sodium bicarbonate solution) for neutralization to avoid saponification of the methyl ester. |
| Ineffective Purification | If a single recrystallization is insufficient, a second recrystallization from a different solvent system may be necessary. For complex impurity profiles, silica gel column chromatography is recommended prior to final recrystallization. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This protocol provides a general starting point for the HPLC analysis of this compound. Optimization may be required based on the specific impurities present.
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid) |
| Gradient | Start with a higher percentage of water and gradually increase the percentage of acetonitrile. A typical gradient might be: 0-20 min, 30-90% Acetonitrile; 20-25 min, 90% Acetonitrile; 25-30 min, 30% Acetonitrile. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition or a suitable solvent like methanol. |
Protocol 2: Recrystallization for Purification
This protocol outlines a general procedure for the recrystallization of this compound.
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, methanol, ethyl acetate). Good solvents will dissolve the compound when hot but show low solubility when cold. If a single solvent is not ideal, try a binary solvent system (e.g., ethyl acetate/hexane).
-
Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visualizations
Caption: A typical experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: A logical troubleshooting guide for addressing common issues in the synthesis of this compound.
References
Technical Support Center: Regioselective Synthesis of Chromanone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the regioselective synthesis of chromanone derivatives. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing chromanones?
A1: The primary synthetic routes to chromanones include the intramolecular Friedel-Crafts acylation of 3-phenoxypropanoic acids, the Baker-Venkataraman rearrangement followed by cyclization, Claisen condensation, and various domino reactions.[1][2] More recent methods involve transition-metal-catalyzed cyclizations and organocatalytic approaches.[3][4]
Q2: What are the key factors influencing regioselectivity in chromanone synthesis?
A2: Regioselectivity is primarily influenced by the substitution pattern of the aromatic ring, the nature of the catalyst (Lewis acids, Brønsted acids, or organocatalysts), the choice of solvent, and the reaction temperature.[2][5][6] Steric and electronic effects of the substituents on the starting materials play a crucial role in directing the cyclization.
Q3: Can protecting groups affect the regioselectivity of the synthesis?
A3: Yes, protecting groups can significantly influence the stereoelectronic environment of the reactants, thereby affecting the regiochemical outcome of the reaction.[7][8] The size and electronic properties of the protecting group can alter the accessibility of reaction sites and the stability of intermediates. While not always the primary control element in chromanone synthesis, their impact should be considered, especially in complex multi-step syntheses.
Q4: What are common side products in chromanone synthesis?
A4: Common side products include isomeric chromanones resulting from poor regioselectivity, coumarins, and benzofurans.[9] In Friedel-Crafts acylations, over-acylation or acylation at an undesired position can also occur.[10] In some domino reactions, alternative cyclization pathways can lead to different heterocyclic systems.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation
Question: My Friedel-Crafts acylation of a substituted phenol with a β-halopropionyl chloride is giving a mixture of regioisomers. How can I improve the selectivity for the desired chromanone?
Answer:
Poor regioselectivity in Friedel-Crafts acylation is a common challenge, often governed by the electronic and steric nature of the substituents on the phenol ring. Here are several strategies to improve selectivity:
-
Catalyst Choice: The choice of Lewis acid is critical. While AlCl₃ is a strong and common catalyst, it can sometimes lead to side reactions and poor selectivity. Consider using milder Lewis acids like BF₃·OEt₂, SnCl₄, or ZnCl₂.[5] In some cases, polyphosphoric acid (PPA) can be an effective catalyst and solvent system.
-
Solvent Effects: The reaction solvent can influence the distribution of regioisomers. Non-polar solvents like 1,2-dichlorobenzene or nitrobenzene are commonly used. It is advisable to screen different solvents to find the optimal conditions for your specific substrate.[5]
-
Temperature Control: Friedel-Crafts reactions are often temperature-sensitive. Running the reaction at a lower temperature may enhance selectivity by favoring the kinetically controlled product.
-
Substituent Effects: Electron-donating groups on the phenol generally direct acylation to the ortho and para positions. If both positions are available, a mixture is likely. Sterically bulky groups can be used to block one position and favor acylation at the less hindered site.
Quantitative Data Summary: Optimization of Friedel-Crafts Acylation
The following table summarizes the optimization of the Friedel-Crafts ortho-acylation of pyrocatechol to form a propiophenone precursor for Chromanone A synthesis, highlighting the impact of reaction conditions on yield.[5]
| Entry | Propionic Acid (equiv.) | BF₃·OEt₂ (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 10 | 2 | 110 | 72 | Low |
| 2 | 10 | 2 | 180 | 5 | Low |
| 3 | 10 | 2 | 180 (MW) | 0.17 | 0 |
| 4 | 10 | 2 | 170 (MW) | 0.08 | 33 |
| 5 | 15 | 2 | 170 (MW) | 0.08 | 61 |
| 6 | 20 | 2 | 170 (MW) | 0.08 | 20 |
MW = Microwave irradiation
This data demonstrates that optimizing the equivalents of the acylating agent and utilizing microwave heating can significantly improve the yield of the desired regioisomer.
Experimental Protocol: Regioselective Friedel-Crafts Acylation for Propiophenone Synthesis
This protocol is adapted from the synthesis of a precursor to Chromanone A.[5]
-
To a solution of pyrocatechol (1.0 equiv.) in a suitable reaction vessel, add propionic acid (15.0 equiv.).
-
Carefully add BF₃·OEt₂ (2.0 equiv.) to the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and heat the reaction mixture using microwave irradiation to 170 °C for 5 minutes.
-
After cooling to room temperature, carefully quench the reaction with ice-water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired propiophenone.
Logical Workflow for Troubleshooting Poor Regioselectivity in Friedel-Crafts Acylation
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 2: Undesired Cyclization Pathway in Domino Reactions
Question: I am attempting a domino reaction to synthesize a substituted chromanone, but I am observing the formation of a benzofuran derivative as the major product. How can I favor the chromanone formation?
Answer:
The regioselectivity of domino reactions leading to chromanones can be highly dependent on the reaction conditions and the nature of the starting materials. The formation of a benzofuran instead of a chromanone suggests that an alternative cyclization pathway is favored. Here’s how you can troubleshoot this issue:
-
Additive Screening: Certain additives can dramatically switch the reaction pathway. For instance, in a rhodium-catalyzed reaction of salicylaldehydes, the addition of acetic acid (AcOH) can favor the formation of chromones, while an additive like silver triflimide (AgNTf₂) can promote a decarbonylation/annulation pathway leading to benzofurans.[9]
-
Catalyst Modification: The ligand environment of a metal catalyst can influence the regioselectivity. Experiment with different ligands to alter the steric and electronic properties of the catalyst, which can in turn favor the desired cyclization mode.
-
Substituent Effects on the Nucleophile: The nature of the nucleophile in a domino reaction is critical. For reactions involving chromones and 1,3-dicarbonyl compounds, the substituent at the C3 position of the chromone can dictate the regioselectivity of the cyclization.[5] If possible, modifying the substituents on your nucleophile could alter the reaction course.
Signaling Pathway Illustrating Catalyst-Controlled Regioselectivity
References
- 1. researchgate.net [researchgate.net]
- 2. ijrpc.com [ijrpc.com]
- 3. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 4. Chromanone and flavanone synthesis [organic-chemistry.org]
- 5. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Chromone and flavone synthesis [organic-chemistry.org]
- 10. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
Technical Support Center: Enhancing the Solubility of Methyl 4-Oxochroman-8-Carboxylate for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing Methyl 4-Oxochroman-8-Carboxylate for biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the solubility of this compound?
A1: Before attempting to solubilize this compound for a biological assay, it is crucial to perform a preliminary solubility assessment. This involves testing the solubility in a small range of commonly used solvents. A recommended starting point is to test the solubility in Dimethyl Sulfoxide (DMSO), a common solvent for dissolving hydrophobic compounds for in vitro assays, followed by aqueous buffers relevant to your assay conditions.[1][2]
Q2: My stock solution of this compound in DMSO precipitates when added to my aqueous assay buffer. What should I do?
A2: This is a common issue when the final concentration of the organic solvent (like DMSO) in the aqueous buffer is not sufficient to maintain the solubility of the compound.[2] Here are a few troubleshooting steps:
-
Decrease the stock solution concentration: Using a less concentrated stock solution will result in a lower final DMSO concentration, but may not be feasible if a high final compound concentration is required.
-
Increase the final DMSO concentration: Check if your assay can tolerate a higher percentage of DMSO without affecting the biological system.
-
Use a co-solvent: Consider using a water-miscible organic co-solvent in your assay buffer to increase the overall solvent capacity for your compound.
Q3: What are the most common strategies to enhance the aqueous solubility of a poorly soluble compound like this compound?
A3: Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds.[3] These can be broadly categorized as:
-
Physical Modifications: These include techniques like micronization and the creation of nanosuspensions to increase the surface area for dissolution.[4][5][6]
-
Formulation Approaches:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent.
-
Surfactants: Forming micelles that can encapsulate the hydrophobic compound.[4]
-
Cyclodextrins: Creating inclusion complexes where the hydrophobic compound is encapsulated within the cyclodextrin molecule.[7][5][8]
-
Lipid-based formulations: Dissolving the compound in oils or creating self-emulsifying systems.[4][5]
-
Solid dispersions: Dispersing the compound in a solid hydrophilic carrier.[3][9][8]
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates upon addition to aqueous buffer. | The compound has low aqueous solubility and the final concentration of the organic solvent is too low. | - Increase the percentage of the organic solvent (e.g., DMSO) in the final solution, if tolerated by the assay. - Prepare a more dilute stock solution. - Explore the use of co-solvents or solubilizing excipients like cyclodextrins or surfactants.[2][4] |
| Inconsistent results between experiments. | The compound may not be fully dissolved, leading to variations in the actual concentration. | - Visually inspect the solution for any particulate matter before use. - Briefly sonicate the stock solution before making dilutions. - Filter the stock solution through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles. |
| Loss of compound activity over time in solution. | The compound may be unstable in the chosen solvent or buffer system. | - Prepare fresh solutions for each experiment. - Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect from light. - Evaluate the stability of the compound in the chosen formulation over the time course of the experiment. |
| Vehicle control shows unexpected biological effects. | The solvent or excipient used for solubilization is interfering with the assay. | - Run a vehicle control with the highest concentration of the solvent/excipient used. - If interference is observed, try to reduce the concentration of the vehicle or explore alternative, more inert solubilization methods. |
Data Presentation: Solubility of this compound
The following table can be used to systematically record the solubility of this compound in various solvents and formulations. This structured approach will aid in selecting the optimal conditions for your biological assays.
| Solvent/Formulation | Temperature (°C) | Maximum Solubility (mg/mL) | Observations |
| Water | 25 | ||
| PBS (pH 7.4) | 25 | ||
| DMSO | 25 | ||
| Ethanol | 25 | ||
| 10% DMSO in PBS | 25 | ||
| 5% Tween 80 in PBS | 25 | ||
| 10mM HP-β-Cyclodextrin in PBS | 25 |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
-
Prepare a stock solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Prepare the co-solvent buffer: Prepare your aqueous assay buffer containing a specific percentage of a water-miscible co-solvent (e.g., 10% v/v PEG400).[2]
-
Dilute the stock solution: Serially dilute the DMSO stock solution into the co-solvent buffer to achieve the desired final concentrations for your assay.
-
Vortex and inspect: Vortex each dilution thoroughly and visually inspect for any signs of precipitation.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
-
Prepare a cyclodextrin solution: Dissolve a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your aqueous assay buffer to a desired concentration (e.g., 50 mM).
-
Add the compound: Add an excess amount of this compound powder to the cyclodextrin solution.
-
Equilibrate: Shake the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to allow for the formation of the inclusion complex.
-
Remove undissolved compound: Centrifuge the suspension to pellet the undissolved compound.
-
Collect the supernatant: Carefully collect the supernatant, which contains the solubilized compound-cyclodextrin complex.
-
Determine the concentration: Determine the concentration of the solubilized compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Visualizations
Caption: Experimental workflow for solubilizing a poorly soluble compound for biological assays.
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. japer.in [japer.in]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
The Unexplored Potential of Methyl 4-Oxochroman-8-carboxylate: A Comparative Guide to the Biological Activities of Chromanone Derivatives
A notable gap in current research is the absence of publicly available biological assay data for methyl 4-oxochroman-8-carboxylate. Despite the broad spectrum of activities demonstrated by other chromanone derivatives, this specific compound remains uncharacterized in terms of its potential therapeutic effects. This guide, therefore, aims to provide a comparative overview of the biological activities of various other chromanone derivatives, offering a valuable resource for researchers and drug development professionals interested in this promising scaffold.
The chromanone core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This guide will delve into the biological performance of representative chromanone derivatives in these key therapeutic areas, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Anticancer Activity of Chromanone Derivatives
Several studies have highlighted the potential of chromanone derivatives as anticancer agents. For instance, a series of 3-benzylideneflavanones and their corresponding chromanone analogues have been evaluated for their cytotoxic effects against various human cancer cell lines.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected chromanone derivatives against different cancer cell lines. Lower IC50 values indicate greater potency.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 3-Benzylidenechromanone | HT-29 (Colon) | 15.2 ± 1.3 | [1] |
| 1 | 3-Benzylidenechromanone | SW620 (Colon) | 8.5 ± 0.7 | [1] |
| 3 | 3-Benzylidenechromanone | HT-29 (Colon) | 28.9 ± 2.1 | [1] |
| 3 | 3-Benzylidenechromanone | SW620 (Colon) | 18.4 ± 1.5 | [1] |
| 5 | 3-Benzylidenechromanone | HT-29 (Colon) | 25.1 ± 2.3 | [1] |
| 5 | 3-Benzylidenechromanone | SW620 (Colon) | 16.9 ± 1.2 | [1] |
| B2 | 3-Chlorophenylchromanone-2-methylpyrazoline | A549 (Lung) | Potent | [2] |
| 8 & 9 | Dimeric Chromanone | MIA-PaCa-2 (Pancreatic) | 2.6 & 2.1 | [3] |
Specific IC50 value not provided, but described as having strong cytotoxicity.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the chromanone derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the chromanone derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for a further 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Signaling Pathway in Cancer
Antimicrobial Activity of Chromanone Derivatives
Chromanone derivatives have also demonstrated promising activity against a range of microbial pathogens. Studies on various substituted chroman-4-ones and homoisoflavonoids have revealed their potential as antibacterial and antifungal agents.
Comparative Antimicrobial Data
The following table presents the minimum inhibitory concentration (MIC) values of selected chromanone derivatives against various microorganisms. Lower MIC values indicate stronger antimicrobial activity.
| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 8 | Dimeric Chromanone | Bacillus cereus | 32 | [3] |
| 10 | Dimeric Chromanone | Bacillus cereus | 4 | [3] |
| 1 | Chroman-4-one | Candida albicans | Potent | |
| 2 | Chroman-4-one | Candida albicans | Potent | |
| 21 | Homoisoflavonoid | Candida albicans | Potent | |
| 5j | 5,7-dihydroxy-4-chromanone | E. faecalis | 6.25 | [4] |
| 5j | 5,7-dihydroxy-4-chromanone | S. aureus (MSSA) | 3.13 | [4] |
| 5j | 5,7-dihydroxy-4-chromanone | S. aureus (MRSA) | 3.13 | [4] |
Specific MIC values not provided, but described as more potent than the positive control.
Experimental Protocol: Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is typically determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The chromanone derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Workflow for Antimicrobial Screening
Anti-inflammatory Activity of Chromanone Derivatives
Certain chromanone derivatives have been investigated for their anti-inflammatory properties, particularly in the context of neuroinflammation. These compounds have been shown to modulate key inflammatory pathways.
Comparative Anti-inflammatory Data
The following table highlights the anti-inflammatory activity of a representative chromanone derivative.
| Compound ID | Derivative Class | Biological Effect | Target Pathway | Reference |
| 4e | Chromanone-based | Potent inhibition of NO, iNOS, TNF-α, IL-6, IL-1β | TLR4-mediated TAK1/NF-κB and PI3K/Akt | [5] |
| Violacin A | Chromanone | Attenuated production of NO, IL-1β, IL-6, TNF-α | Suppression of NF-κB signaling | [6] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
The anti-inflammatory activity of chromanone derivatives can be evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[5][6]
-
Cell Culture: Macrophage cells are cultured in a suitable medium.
-
Cell Treatment: Cells are pre-treated with various concentrations of the chromanone derivatives for a certain period (e.g., 1 hour).
-
LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
Incubation: The cells are incubated for an extended period (e.g., 24 hours).
-
Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Inflammatory Signaling Pathway
Conclusion
While the biological activity of this compound remains to be elucidated, the broader class of chromanone derivatives represents a highly versatile and promising scaffold for the development of new therapeutic agents. The examples presented in this guide demonstrate their potential to act as potent anticancer, antimicrobial, and anti-inflammatory compounds. Further research into the structure-activity relationships of this diverse chemical family, including the exploration of untested derivatives like this compound, is warranted to unlock their full therapeutic potential. The detailed protocols and pathway diagrams provided herein serve as a valuable starting point for researchers embarking on the investigation of these compelling molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New dimeric chromanone derivatives from the mutant strains of Penicillium oxalicum and their bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Violacin A, a new chromanone produced by Streptomyces violaceoruber and its anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of Substituted Chromanones: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of chromanone scaffolds is paramount for the synthesis of novel therapeutics. This guide provides a comparative analysis of the reactivity of differently substituted chromanones, supported by experimental data, detailed protocols, and visual workflows to facilitate comprehension and application in a laboratory setting.
Chromanones, a class of oxygen-containing heterocyclic compounds, are prevalent structural motifs in a vast array of biologically active molecules and natural products. Their versatile framework allows for a wide range of chemical modifications, making them attractive templates for drug design. The reactivity of the chromanone core is significantly influenced by the nature and position of its substituents, which in turn dictates the efficiency of synthetic routes and the biological activity of the resulting derivatives. This guide delves into a comparative analysis of this reactivity, with a focus on a common synthetic pathway and the biological implications of substitution patterns.
Comparative Reactivity in Chromanone Synthesis
A frequently employed method for the synthesis of 2-alkyl-substituted chroman-4-ones involves a one-pot reaction between a substituted 2'-hydroxyacetophenone and an aldehyde, mediated by a base under microwave irradiation. This reaction proceeds via a crossed aldol condensation followed by an intramolecular oxa-Michael addition. The yield of this reaction serves as a direct quantitative measure of the reactivity of the substituted 2'-hydroxyacetophenone precursor, which is influenced by the electronic properties of the substituents on its aromatic ring.
Experimental data reveals a strong correlation between the electronic nature of the substituents and the reaction yield. In general, electron-deficient 2'-hydroxyacetophenones exhibit higher reactivity and provide the desired chroman-4-ones in greater yields. Conversely, electron-donating groups on the aromatic ring tend to decrease the reactivity of the starting material, leading to lower yields, often due to an increase in side reactions such as the self-condensation of the aldehyde.
The following table summarizes the yields obtained for the synthesis of various 2-pentylchroman-4-ones, clearly illustrating the impact of different substituents on the reactivity of the 2'-hydroxyacetophenone starting material.
| Entry | R¹ | R² | R³ | Product | Yield (%) |
| 1 | H | H | H | 2-pentylchroman-4-one | 55 |
| 2 | Cl | H | Cl | 6,8-dichloro-2-pentylchroman-4-one | 88 |
| 3 | Br | H | Br | 6,8-dibromo-2-pentylchroman-4-one | 81 |
| 4 | F | H | F | 6,8-difluoro-2-pentylchroman-4-one | 75 |
| 5 | CH₃ | H | CH₃ | 6,8-dimethyl-2-pentylchroman-4-one | 17 |
| 6 | Cl | H | H | 6-chloro-2-pentylchroman-4-one | 71 |
| 7 | NO₂ | H | H | 6-nitro-2-pentylchroman-4-one | 65 |
| 8 | OCH₃ | H | H | 6-methoxy-2-pentylchroman-4-one | 26 |
Data compiled from Fridén-Saxin et al., J. Org. Chem. 2009, 74, 2755–2759.
Experimental Protocol: Synthesis of 2-Alkyl-Substituted Chroman-4-ones
The following protocol details the microwave-assisted synthesis of 2-alkyl-substituted chroman-4-ones.
Materials:
-
Substituted 2'-hydroxyacetophenone
-
Corresponding aldehyde (1.1 equivalents)
-
Diisopropylamine (DIPA) (1.1 equivalents)
-
Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
10% Sodium hydroxide (NaOH) solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a 0.4 M solution of the appropriate 2'-hydroxyacetophenone in ethanol, add the corresponding aldehyde (1.1 equivalents) and diisopropylamine (1.1 equivalents).
-
Heat the reaction mixture using microwave irradiation at 160–170 °C for 1 hour.
-
After cooling, dilute the mixture with dichloromethane.
-
Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired 2-alkyl-chroman-4-one.[1]
References
Unveiling the Action of Methyl 4-Oxochroman-8-carboxylate Derivatives: A Comparative Guide
A deep dive into the potential mechanisms of action for methyl 4-oxochroman-8-carboxylate derivatives, offering a comparative analysis against established alternatives in the field. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their biological activity, supported by experimental data and detailed protocols.
The quest for novel therapeutic agents has led to a growing interest in heterocyclic compounds, with the 4-oxochroman scaffold emerging as a promising pharmacophore. Derivatives of this compound are being investigated for a range of biological activities, primarily focusing on their potential as anticancer and anti-inflammatory agents. While direct and conclusive validation of the mechanism of action for this specific subgroup of derivatives is still an active area of research, studies on structurally related 4-oxochroman and chroman compounds suggest several plausible pathways through which they may exert their therapeutic effects.
This guide synthesizes the current understanding of these potential mechanisms, presents comparative data on the biological activity of various 4-oxochroman derivatives, and provides detailed experimental protocols for key validation assays.
Proposed Mechanisms of Action
Based on studies of analogous compounds, the primary mechanisms of action for this compound derivatives are hypothesized to involve the modulation of key signaling pathways implicated in cancer and inflammation. Two prominent pathways that have been associated with the activity of 4-oxochroman and its derivatives are the NF-κB signaling pathway and the TLR4/MAPK signaling pathway .
Inhibition of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of inflammatory responses, cell proliferation, and survival.[1] Its aberrant activation is a hallmark of many cancers and inflammatory diseases. Several studies have demonstrated the ability of chroman derivatives to inhibit NF-κB activation.[2][3] The proposed mechanism involves the suppression of IκBα phosphorylation and degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. By blocking this pathway, this compound derivatives could potentially inhibit the expression of pro-inflammatory cytokines and pro-survival genes.[4]
Modulation of the TLR4/MAPK Signaling Pathway
Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that, upon activation by ligands such as lipopolysaccharide (LPS), triggers a downstream signaling cascade involving Mitogen-Activated Protein Kinases (MAPKs). This pathway plays a crucial role in the innate immune response and inflammation. Some chromen-4-one derivatives have been shown to suppress LPS-induced inflammation by inhibiting the TLR4/MAPK pathway. This inhibition leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.
Comparative Performance Data
To provide a clearer perspective on the potential of this compound derivatives, the following tables summarize the reported biological activities of various 4-oxochroman and related heterocyclic compounds against different cell lines and in different assays. It is important to note that these are not direct comparisons with the specific this compound derivatives but serve as a benchmark based on structurally similar compounds.
Table 1: Anticancer Activity of 4-Oxochroman Derivatives and Alternatives
| Compound/Alternative | Cell Line | Assay | IC50 / Activity | Reference |
| 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][2][5][6][7]tetrazine-8-carboxylate (Derivative IVa) | HL-60 (Leukemia) | MTT Assay | <10% survival at 40 µg/mL | [8] |
| 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][2][5][6][7]tetrazine-8-carboxylate (Derivative IVh) | T47D (Breast Cancer) | MTT Assay | 32.65% cell viability | [8] |
| 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][2][5][6][7]tetrazine-8-carboxylate (Derivative IVi) | T47D (Breast Cancer) | MTT Assay | 34.97% cell viability | [8] |
| Temozolomide (Alternative) | T47D (Breast Cancer) | MTT Assay | 62.35% cell viability | [8] |
| Doxorubicin (Alternative) | MDA-MB-231 (Breast Cancer) | Not Specified | Not Specified | [9] |
| Pivarubicin (Alternative) | MDA-MB-231 (Breast Cancer) | Cell Viability Assay | More cytotoxic than Doxorubicin | [9] |
Table 2: Anti-inflammatory Activity of Chroman Derivatives and Alternatives
| Compound/Alternative | Cell Line | Assay | IC50 / Activity | Reference |
| Chroman-2-carboxylic acid N-(4-chlorophenyl)amide (2s) | RAW 264.7 (Macrophage) | NF-κB Inhibition | IC50: 18.2 µM | [2] |
| KL-1156 (Reference Compound) | RAW 264.7 (Macrophage) | NF-κB Inhibition | IC50: 43.9 µM | [2] |
| Methotrexate (Alternative) | Not Applicable | Clinical Use | Standard anti-inflammatory drug | [5][6][10][11][12] |
| Leflunomide (Alternative) | Not Applicable | Clinical Use | Alternative to Methotrexate | [5][6][10] |
Experimental Protocols
To facilitate further research and validation of the mechanism of action for this compound derivatives, detailed protocols for key experiments are provided below.
In Vitro Cytotoxicity (MTT Assay)
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[13][14][15]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives or control compounds. Include a vehicle control (e.g., DMSO). Incubate for 24-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13][14][16]
-
Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[16]
NF-κB Inhibition Assay (Reporter Gene Assay)
This assay measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of the test compounds.
Protocol:
-
Cell Transfection: Transfect cells (e.g., HEK293T) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
Compound Treatment: Pre-treat the transfected cells with different concentrations of the this compound derivatives for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 6-8 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. A decrease in luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway.[4]
Western Blot Analysis for TLR4/MAPK Pathway
This technique is used to detect and quantify specific proteins in a sample, allowing for the analysis of protein expression and phosphorylation status in the TLR4/MAPK pathway.[17][18][19][20][21]
Protocol:
-
Cell Treatment and Lysis: Treat cells (e.g., RAW 264.7 macrophages) with LPS and/or the test compounds for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for total and phosphorylated forms of TLR4, p38, JNK, and ERK.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The band intensity can be quantified using densitometry software.
Conclusion
While the precise mechanism of action for this compound derivatives is yet to be fully elucidated, the existing evidence from related compounds points towards the inhibition of the NF-κB and TLR4/MAPK signaling pathways as highly probable targets. The comparative data presented in this guide highlight the potential of the 4-oxochroman scaffold in the development of novel anticancer and anti-inflammatory agents. The provided experimental protocols offer a robust framework for researchers to further investigate and validate the therapeutic promise of this class of compounds. Continued research in this area is crucial to unlock the full potential of this compound derivatives and their journey from the laboratory to clinical applications.
References
- 1. longdom.org [longdom.org]
- 2. Synthesis of chroman-2-carboxylic acid N-(substituted)phenylamides and their inhibitory effect on nuclear factor-kappaB (NF-kappaB) activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and nuclear factor-kappaB inhibitory activities of 6- or 7-methylchroman-2-carboxylic acid N-(substituted) phenylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]
- 5. healthcentral.com [healthcentral.com]
- 6. Methotrexate intolerance in elderly patients with rheumatoid arthritis: what are the alternatives? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pivarubicin Is More Effective Than Doxorubicin Against Triple-Negative Breast Cancer In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. decisionpoint.medscape.com [decisionpoint.medscape.com]
- 11. drugs.com [drugs.com]
- 12. Rheumatoid arthritis - Treatment - NHS [nhs.uk]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. 5.6. MTT Cell Viability Assay [bio-protocol.org]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Practical techniques for detection of Toll-like Receptor-4 (TLR4) in the human Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. TLR4 promoted endoplasmic reticulum stress induced inflammatory bowel disease via the activation of p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Inhibition of TLR4/MAPKs Pathway Contributes to the Protection of Salvianolic Acid A Against Lipotoxicity-Induced Myocardial Damage in Cardiomyocytes and Obese Mice [frontiersin.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 4-oxochroman-8-carboxylate
In the landscape of drug discovery and development, the rigorous and accurate quantification of novel chemical entities is paramount. For methyl 4-oxochroman-8-carboxylate, a compound of interest for its potential therapeutic applications, establishing reliable analytical methods is a critical step. This guide provides a comprehensive comparison of two prevalent analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound. It further outlines a protocol for the cross-validation of these methods to ensure data integrity and consistency across different analytical platforms.
Quantitative Performance Comparison
The selection of an analytical method is often a balance between the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the typical performance characteristics of HPLC-UV and LC-MS/MS methods based on data from structurally similar compounds, such as flavonoids and their derivatives.[1][2]
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 5 - 20 ng/mL | 0.01 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 15 - 60 ng/mL | 0.05 - 1.5 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 5% | < 3% |
| Specificity | Moderate to High | Very High |
| Matrix Effects | Low to Moderate | Can be significant |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are presented below. These protocols are designed to be a starting point for method development and validation for this compound.
Method 1: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). The gradient can be optimized to achieve adequate separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound, determined by UV-Vis spectroscopy.
-
Sample Preparation: Samples are diluted in the mobile phase and filtered through a 0.45 µm syringe filter before injection.
Method 2: LC-MS/MS
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A high-throughput C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: Similar to the HPLC-UV method, a gradient of 0.1% formic acid in water and acetonitrile is used.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: ESI in positive or negative mode, depending on the ionization efficiency of the analyte.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.
-
Sample Preparation: Protein precipitation or liquid-liquid extraction may be employed for complex matrices, followed by filtration.
Visualizing the Workflow
To better understand the analytical and validation processes, the following diagrams illustrate the general workflow for a single analytical method and the logical steps involved in cross-validation.
References
- 1. Comparison of high-performance liquid chromatography/tandem mass spectrometry and high-performance liquid chromatography/photo-diode array detection for the quantitation of carotenoids, retinyl esters, α-tocopherol and phylloquinone in chylomicron-rich fractions of human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
A Comparative Analysis of the Biological Activities of Methyl 4-Oxochroman-8-carboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous naturally occurring and synthetic compounds with a wide array of biological activities.[1] Methyl 4-oxochroman-8-carboxylate, a key derivative, and its analogs are subjects of growing interest for their potential as therapeutic agents. This guide provides a comparative overview of their biological activities, supported by experimental data and detailed methodologies, to aid in the advancement of research and drug development in this area. The structural diversity within the chroman-4-one family, including variations at the C-2, C-3, C-6, and C-8 positions, significantly influences their biological profiles, which encompass anticancer, anti-inflammatory, and enzyme-inhibitory properties.[1][2][3]
Comparative Biological Activity: A Data-Driven Overview
While direct comparative studies on a unified series of this compound analogs are limited in the publicly available literature, a wealth of data on substituted chroman-4-ones provides valuable insights into their structure-activity relationships (SAR). The following tables summarize key quantitative data from various studies, categorized by biological activity.
Anticancer Activity
Chroman-4-one derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The nature and position of substituents on the chroman ring are critical for both potency and selectivity.
Table 1: Anticancer Activity of Chroman-4-one Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source(s) |
| 3-Methylidene-2-(i-propyl)chroman-4-one (14d) | HL-60 | 1.46 ± 0.16 | Carboplatin | >50 | [4] |
| 3-Methylidene-2-(i-propyl)chroman-4-one (14d) | NALM-6 | 0.50 ± 0.05 | Carboplatin | 2.8 ± 0.3 | [4] |
| 6,8-Dibromo-2-pentylchroman-4-one | MCF-7 | 3.7 (antiprolif.) | - | - | [5] |
| 6,8-Dibromo-2-pentylchroman-4-one | A549 | 12.2 (antiprolif.) | - | - | [5] |
| (E/Z)-3-((Thiazol-2-ylamino)methylene)chromane-2,4-dione (16) | MOLT-4 | 24.4 ± 2.6 | - | - | [6] |
IC50 values represent the concentration required to inhibit 50% of cell growth or viability.
SIRT2 Inhibition
Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase, is a promising target in neurodegenerative diseases and cancer.[7][8] Chroman-4-ones have emerged as potent and selective SIRT2 inhibitors. SAR studies indicate that larger, electron-withdrawing groups at the 6- and 8-positions of the chroman-4-one scaffold enhance inhibitory activity.[2][3]
Table 2: SIRT2 Inhibitory Activity of Chroman-4-one Analogs
| Compound/Analog | SIRT2 IC50 (µM) | Selectivity over SIRT1 | Selectivity over SIRT3 | Source(s) |
| 6,8-Dibromo-2-pentylchroman-4-one | 1.5 | >133-fold | >133-fold | [2][3] |
| 6-Bromo-8-chloro-chroman-4-one | 1.8 | High | High | [5] |
| 2-((5-Benzyl-5H-[6][9][10]triazino[5,6-b]indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide (SR86) | 1.3 | No activity against SIRT1 | No activity against SIRT3 | [8] |
IC50 values represent the concentration required to inhibit 50% of enzyme activity.
Anti-inflammatory Activity
The anti-inflammatory potential of chroman-4-one derivatives and related structures has been evaluated in various in vivo and in vitro models. The carrageenan-induced paw edema model in rats is a standard assay for acute inflammation.
Table 3: Anti-inflammatory Activity of Related Carboxylate Derivatives
| Compound/Analog | Animal Model | Dose (mg/kg) | % Inhibition of Edema | Reference Compound | % Inhibition | Source(s) |
| Methyl-1-(2-[4-isobutylphenyl]propanoyl)pyrrolidine-2-carboxylate | Rat | 10 | 40.64 - 87.82 | Ibuprofen | 76.34 | [11][12][13] |
| Substituted quinoline carboxylic acid ( CL 306 ,293) | Rat (adjuvant arthritis) | 1.5 - 3.0 (oral, daily) | Suppression of inflammation | - | - | [14] |
While specific data for this compound is not available, these results for other carboxylate-containing anti-inflammatory agents suggest the potential of this functional group.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key biological assays.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
SIRT2 Inhibition Assay (Fluorogenic)
This assay measures the ability of a compound to inhibit the deacetylase activity of SIRT2 using a fluorogenic substrate.
-
Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl), recombinant human SIRT2 enzyme, and the test compound at various concentrations.
-
Enzyme and Inhibitor Pre-incubation: The enzyme and inhibitor are pre-incubated for a short period (e.g., 10-15 minutes) at 37°C.
-
Reaction Initiation: The reaction is initiated by adding a fluorogenic acetylated peptide substrate and NAD+.
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
Development: A developer solution containing a protease (e.g., trypsin) is added to cleave the deacetylated substrate, releasing a fluorescent group. The reaction is stopped by the addition of a SIRT2 inhibitor like nicotinamide.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating acute anti-inflammatory activity.
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized for at least one week before the experiment.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose one hour before the induction of inflammation. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group at each time point.
Visualizing Mechanisms and Workflows
Signaling Pathway of SIRT2 Inhibition-Induced Apoptosis
SIRT2 inhibition can lead to the hyperacetylation of α-tubulin, which can disrupt microtubule dynamics and induce cell cycle arrest and apoptosis, making it a target for cancer therapy.
Caption: SIRT2 inhibition by chroman-4-one analogs.
General Experimental Workflow for Biological Evaluation
The systematic evaluation of novel compounds involves a multi-step process from synthesis to in-depth biological characterization.
Caption: Workflow for evaluating bioactive compounds.
Conclusion
The chroman-4-one scaffold represents a versatile platform for the development of novel therapeutic agents. While specific comparative data on this compound and its immediate analogs is an area ripe for further investigation, the broader class of chroman-4-ones demonstrates significant potential in oncology, inflammatory diseases, and as enzyme inhibitors. The structure-activity relationships highlighted in this guide, particularly the impact of substitutions at various positions on the chroman ring, offer a rational basis for the design of future analogs with enhanced potency and selectivity. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers aiming to contribute to this exciting field of medicinal chemistry.
References
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of New SIRT2 Inhibitors by Utilizing a Consensus Docking/Scoring Strategy and Structure-Activity Relationship Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antitumor activity of 3-methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory agents of the carbamoylmethyl ester class: synthesis, characterization, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
- 14. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Methyl 4-Oxochroman-8-Carboxylate Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of methyl 4-oxochroman-8-carboxylate, a key heterocyclic motif, presents a synthetic challenge due to the lack of a directly established and widely reproduced protocol in peer-reviewed literature. This guide provides a comparative analysis of plausible synthetic strategies, offering detailed experimental protocols and a discussion of alternative methods to aid researchers in achieving a reproducible synthesis. The primary proposed pathway involves a two-step sequence: the synthesis of the precursor, 4-oxochroman-8-carboxylic acid, followed by its esterification.
Proposed Synthesis of the Key Intermediate: 4-Oxochroman-8-carboxylic Acid
Experimental Protocol: Proposed Synthesis of 4-Oxochroman-8-carboxylic Acid
This protocol is a hypothetical procedure based on analogous chemical transformations.
-
Starting Material: 2-hydroxy-3-acetylbenzoic acid.
-
Reaction: Intramolecular Oxa-Michael Cyclization.
-
Reagents and Conditions:
-
Dissolve 2-hydroxy-3-acetylbenzoic acid (1.0 eq) in methanol.
-
Add sodium acetate (2.0 eq) as a basic catalyst.
-
Reflux the mixture for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and neutralize with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-oxochroman-8-carboxylic acid.
-
Comparative Analysis of Esterification Methods
The final step in the synthesis is the esterification of 4-oxochroman-8-carboxylic acid to its corresponding methyl ester. Several methods are available for this transformation, each with distinct advantages and disadvantages. This section compares three common esterification techniques: the classic Fischer-Speier esterification, the milder Steglich esterification, and the Mitsunobu reaction.
Data Presentation: Comparison of Esterification Methods
| Method | Key Reagents | Typical Reaction Conditions | Typical Yield Range (for similar substrates) | Advantages | Disadvantages |
| Fischer-Speier Esterification | Methanol (large excess), conc. H₂SO₄ (catalytic) | Reflux, 1-10 hours | 60-95%[3][4] | Inexpensive reagents, simple procedure, scalable. | Harsh acidic conditions, reversible reaction, may not be suitable for acid-sensitive substrates. |
| Steglich Esterification | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Methanol | Room temperature, 1-4 hours | 75-95%[5][6][7] | Mild reaction conditions, suitable for acid-labile substrates, high yields. | DCC is an allergen, formation of dicyclohexylurea byproduct which can be difficult to remove, more expensive reagents. |
| Mitsunobu Reaction | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Methanol | 0 °C to room temperature, several hours | 70-90%[8][9][10] | Mild conditions, stereochemical inversion at the alcohol (not relevant here), good for hindered alcohols. | Expensive and hazardous reagents (DEAD/DIAD), formation of triphenylphosphine oxide byproduct, requires anhydrous conditions. |
Detailed Experimental Protocols for Esterification
Method 1: Fischer-Speier Esterification
This is a classic and cost-effective method for esterification.[3][4][11]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-oxochroman-8-carboxylic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-50 equivalents, which also acts as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification:
-
Allow the reaction to cool to room temperature.
-
Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude this compound can be purified by column chromatography on silica gel.
-
Method 2: Steglich Esterification
This method is significantly milder than the Fischer esterification and is suitable for substrates that may be sensitive to strong acids.[5][6][7]
-
Reaction Setup: In a round-bottom flask, dissolve 4-oxochroman-8-carboxylic acid (1.0 eq), methanol (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM) at 0 °C.
-
Reagent Addition: Add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM dropwise to the reaction mixture with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up and Purification:
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold DCM.
-
Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting crude ester by column chromatography.
-
Method 3: Mitsunobu Reaction
The Mitsunobu reaction is another mild method for esterification, proceeding via a different mechanism.[8][9][10]
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-oxochroman-8-carboxylic acid (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and anhydrous methanol (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise with vigorous stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
The crude residue will contain the desired ester along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate.
-
Purification is typically achieved by column chromatography on silica gel to separate the product from the byproducts.
-
Visualizing the Synthesis and Mechanisms
To better illustrate the proposed synthetic pathway and the mechanism of the key esterification step, the following diagrams are provided.
Caption: Proposed two-step synthesis of this compound.
Caption: Mechanism of the Fischer-Speier esterification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Proper Disposal of Methyl 4-oxochroman-8-carboxylate: A Step-by-Step Guide
For Immediate Release
This guide provides essential safety and logistical information for the proper disposal of Methyl 4-oxochroman-8-carboxylate (CAS No. 91344-89-7), ensuring the safety of laboratory personnel and compliance with environmental regulations. This document is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Safety Precautions
Conflicting information exists regarding the hazard profile of this compound. While some suppliers classify it as non-hazardous, others associate it with the following GHS hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
In the absence of a definitive Safety Data Sheet (SDS), it is imperative to handle this compound as a hazardous substance. Always err on the side of caution.
Immediate Safety Measures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In case of a spill, contain the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. Do not allow the chemical to enter drains.
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Waste Container: Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a dedicated, properly labeled hazardous waste container.
-
Container Compatibility: The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms.
-
Incompatible Materials: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Specifically, avoid mixing with strong oxidizing agents, acids, or bases.
On-Site Storage and Handling
-
Storage Location: Store the hazardous waste container in a designated satellite accumulation area that is at or near the point of generation.
-
Secondary Containment: It is best practice to store the waste container in secondary containment to prevent the spread of material in case of a leak.
-
Container Management: Keep the waste container closed at all times, except when adding waste.
Final Disposal Procedures
Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
-
Professional Disposal: The final disposal of this chemical waste must be handled by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.
-
Documentation: Maintain accurate records of the amount of waste generated and the date of disposal.
Summary of Disposal and Safety Data
| Parameter | Guideline |
| Assumed GHS Hazard Codes | H302, H315, H319, H335 |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat |
| Waste Collection | Dedicated, labeled hazardous waste container |
| Disposal Method | Licensed hazardous waste disposal service |
| Prohibited Disposal | Drain or regular trash |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Safeguarding Your Research: A Guide to Handling Methyl 4-oxochroman-8-carboxylate
For Immediate Reference: Essential Safety and Handling Protocols
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 4-oxochroman-8-carboxylate (CAS No. 91344-89-7). Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards, necessitating specific personal protective equipment to minimize exposure risks.[1]
| Hazard Statement | Description | Required PPE |
| H302 | Harmful if swallowed | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| H315 | Causes skin irritation | Wear protective gloves (e.g., nitrile rubber). |
| H319 | Causes serious eye irritation | Wear safety glasses with side-shields or goggles. |
| H335 | May cause respiratory irritation | Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood). |
Signal Word: Warning[1]
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: A well-ventilated laboratory with access to an eyewash station and safety shower is required.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a dry, room temperature environment.[1]
Spill and Emergency Procedures:
-
Spill: In case of a spill, avoid dust formation.[2] Use appropriate personal protective equipment.[2] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing. Wash skin with soap and water.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.
Disposal:
Dispose of waste material in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound from receipt to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
